N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10-8-15(13-9-12(17)2-3-14(13)19-10)20-16(21)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZNHYVNALKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Cellular Impact of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide: A Technical Guide to its Hypothesized Mechanism of Action
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a novel synthetic compound featuring a quinoline core linked to a pyridine-carboxamide moiety. While direct empirical data on this specific molecule is not yet prevalent in public-domain literature, its structural motifs are characteristic of a well-established class of kinase inhibitors. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the backbone of molecules that target the ATP-binding pocket of various protein kinases.[1] Derivatives of the quinoline core have been shown to modulate critical cell signaling pathways, including the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[1] This guide, therefore, puts forth a hypothesized mechanism of action for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide as a protein kinase inhibitor. We will delineate a comprehensive, multi-faceted experimental strategy to systematically investigate and validate this hypothesis, providing researchers with a robust framework for characterizing this and similar molecules.
Hypothesized Mechanism of Action: Competitive ATP-Binding Site Inhibition of a Protein Kinase
Based on an analysis of its chemical structure, we hypothesize that N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide functions as a Type I kinase inhibitor. This classification implies that the compound reversibly binds to the ATP-binding pocket of a protein kinase in its active conformation.
The proposed pharmacophore consists of:
-
The Quinoline Core: This planar, bicyclic aromatic system is hypothesized to engage in hydrophobic and π-π stacking interactions within the adenine-binding region of the kinase's ATP pocket. The 2-methyl group may provide additional van der Waals contacts, enhancing binding affinity.
-
The Pyridine-4-carboxamide Linker: This component is likely crucial for forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors. The amide group can act as both a hydrogen bond donor and acceptor.
-
The 6-Bromo Substituent: The bromine atom at the 6-position of the quinoline ring is predicted to occupy a specific sub-pocket, potentially increasing selectivity and potency through halogen bonding or other favorable interactions.
Diagram of the Hypothesized Kinase Inhibition
Caption: Hypothesized binding mode of the compound in a kinase ATP pocket.
Experimental Validation Strategy
To rigorously test this hypothesis, a multi-tiered experimental approach is recommended, progressing from broad, cell-based assays to specific, biophysical interaction studies.
Tier 1: Cellular Phenotypic and Target Engagement Assays
The initial step is to determine if the compound elicits a biological response consistent with kinase inhibition and to confirm its entry and binding to targets within a cellular context.
2.1.1. Anti-proliferative Activity in Cancer Cell Lines
-
Rationale: As many kinase inhibitors target pathways essential for cell growth and survival, assessing the compound's effect on cell proliferation is a fundamental first step.[2]
-
Protocol:
-
Select a panel of cancer cell lines with known dependencies on specific kinase signaling pathways (e.g., cell lines with activating mutations in BRAF, EGFR, or KRAS).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
| Cell Line | Known Kinase Dependency | Hypothesized Sensitivity |
| A375 | BRAF V600E | High |
| HCT116 | KRAS G13D | Moderate |
| PC-9 | EGFR del19 | High |
| MDA-MB-231 | Triple-Negative | Variable |
2.1.2. Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful technique to confirm direct target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treat cultured cells with the compound or vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of potential kinase targets.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Workflow for Initial Cellular Characterization
Caption: Workflow for initial cellular characterization of the compound.
Tier 2: In Vitro Kinase Profiling and Biochemical Assays
Once cellular activity and target engagement are established, the next phase focuses on identifying the specific kinase(s) inhibited and characterizing the nature of this inhibition.
2.2.1. Broad-Spectrum Kinase Panel Screening
-
Rationale: To identify the primary kinase target(s), the compound should be screened against a large, representative panel of human kinases.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.
-
For any kinases showing significant inhibition (>80%), perform follow-up dose-response assays to determine the IC50 values.
-
2.2.2. In Vitro ATP-Competition Assay
-
Rationale: This assay directly tests the hypothesis that the compound is an ATP-competitive inhibitor.
-
Protocol:
-
Use a purified, active kinase identified from the panel screen.
-
Perform kinase activity assays (e.g., using a fluorescent peptide substrate) at a fixed concentration of the compound and varying concentrations of ATP.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot. An increase in the apparent Km of ATP with no change in Vmax is indicative of competitive inhibition.
-
| Parameter | Expected Outcome for ATP-Competitive Inhibitor |
| Vmax | No significant change |
| Km (ATP) | Increases with increasing inhibitor concentration |
Tier 3: Biophysical and Structural Elucidation
The final tier of experiments aims to provide high-resolution data on the direct interaction between the compound and its target kinase, confirming the binding mode and providing a basis for further structure-activity relationship (SAR) studies.
2.3.1. Isothermal Titration Calorimetry (ITC)
-
Rationale: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol:
-
Load a solution of the purified target kinase into the ITC sample cell.
-
Titrate in a solution of the compound from a syringe.
-
Measure the heat changes associated with each injection.
-
Fit the data to a binding model to determine the thermodynamic parameters.
-
2.3.2. X-ray Co-crystallography
-
Rationale: A co-crystal structure of the compound bound to its target kinase provides the ultimate proof of the binding mode and reveals the specific molecular interactions.
-
Protocol:
-
Co-crystallize the purified kinase with a saturating concentration of the compound.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure to visualize the binding pose of the compound in the ATP-binding pocket.
-
Conclusion and Future Directions
The structural features of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide strongly suggest a mechanism of action centered on the inhibition of a protein kinase. The experimental framework detailed in this guide provides a systematic and rigorous pathway to validate this hypothesis, identify the specific molecular target(s), and elucidate the precise mechanism of inhibition. Successful execution of these studies will not only characterize this novel compound but also provide critical insights for its potential development as a therapeutic agent. Future work should focus on structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models.
References
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Barreca, M. L., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules, 26(14), 4235. Available from: [Link]
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Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 101007. Available from: [Link]
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Yalcin, I., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available from: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. Available from: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]
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An In-depth Technical Guide on the Physicochemical Properties and ADME Profile of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Abstract
This technical guide provides a comprehensive framework for the characterization of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, a novel quinoline derivative with potential therapeutic applications. Given the nascent stage of research on this specific molecule, this document outlines the critical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling necessary to establish its drug-like properties. We delve into the rationale behind key experimental choices, present standardized protocols for property determination, and discuss the interpretation of data within the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the viability of this and structurally related compounds as clinical candidates.
Introduction: The Rationale for Quinoline Carboxamides in Drug Discovery
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The carboxamide functional group is also a key feature in many pharmaceuticals, often contributing to target binding through hydrogen bond interactions.[3] The specific compound, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, combines these features, suggesting a potential for significant biological activity.
The journey from a synthesized molecule to a viable drug candidate is contingent on a thorough understanding of its physicochemical and pharmacokinetic properties.[4] Early-stage assessment of these attributes, collectively known as ADME profiling, is crucial for identifying compounds with favorable drug-like characteristics, thereby minimizing the risk of late-stage attrition in clinical trials and reducing overall development costs.[5][6] This guide will provide the foundational knowledge and experimental framework to conduct such an evaluation for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.
Synthesis and Structural Characterization
The synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide would likely proceed through a multi-step sequence. A plausible synthetic route involves the initial synthesis of a 6-bromo-2-methylquinolin-4-amine intermediate. This can be achieved through established quinoline synthesis methods, such as the Conrad-Limpach or Doebner-von Miller reactions, starting from 4-bromoaniline.[7][8] The resulting 4-aminoquinoline can then be coupled with pyridine-4-carboxylic acid or its activated derivative (e.g., acyl chloride) to form the final amide bond.
General Synthetic Approach: A common strategy for forming the amide bond would involve activating the carboxylic acid of pyridine-4-carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt), followed by reaction with the 4-aminoquinoline intermediate.[9]
Upon successful synthesis, comprehensive structural characterization is imperative. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[2]
Physicochemical Profiling: The Foundation of Drug Action
The physicochemical properties of a drug candidate govern its solubility, permeability, and ultimately, its bioavailability.[10][11] For N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, the following parameters are of paramount importance.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[10][12] Poor solubility can lead to low and variable bioavailability, hindering clinical development.[11]
Experimental Protocols:
-
Kinetic Solubility: This high-throughput method provides an early indication of solubility by rapidly precipitating the compound from a DMSO stock solution into an aqueous buffer. The concentration of the compound remaining in the solution is then quantified, typically by UV-Vis spectroscopy or LC-MS.
-
Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of the solid compound in a given buffer. The solid compound is incubated with the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The supernatant is then analyzed to determine the dissolved concentration.[13]
Data Presentation:
| Parameter | Method | Buffer System | Predicted Outcome |
| Kinetic Solubility | Nephelometry/LC-MS | PBS, pH 7.4 | Moderate to Low |
| Thermodynamic Solubility | Shake-flask/HPLC-UV | pH 1.2, 4.5, 6.8, 7.4 | Moderate to Low |
Predicted outcome is based on the generally poor solubility of similar polycyclic aromatic compounds.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid environment, is crucial for its ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol:
-
Shake-Flask Method: This traditional method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4). After vigorous shaking and separation of the layers, the concentration of the compound in each phase is determined to calculate the partition coefficient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A faster, high-throughput method where the retention time of the compound on a C18 column is correlated with the LogP of a set of standard compounds.[10]
Data Presentation:
| Parameter | Method | Predicted cLogP* | Significance |
| LogD at pH 7.4 | Shake-flask or RP-HPLC | 3.5 - 4.5 | Influences permeability and potential for non-specific binding. |
*cLogP (calculated LogP) values can be estimated using various software packages and provide a preliminary assessment.
Ionization Constant (pKa)
The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects solubility, permeability, and target binding. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide has several potential ionizable centers (the quinoline and pyridine nitrogens).
Experimental Protocol:
-
Potentiometric Titration: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
-
UV-Vis Spectroscopy: The absorbance spectrum of the compound is measured at various pH values. The pKa is determined from the inflection point of the absorbance vs. pH curve.
-
Capillary Electrophoresis: This technique can be used to determine pKa values with very small amounts of sample.[14]
ADME Profiling: The Journey of a Drug in the Body
Understanding the ADME properties of a compound is essential to predict its in vivo behavior, including its bioavailability, half-life, and potential for drug-drug interactions.[5][6]
Absorption
For orally administered drugs, absorption involves crossing the intestinal epithelium.
Experimental Protocol: In Vitro Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective method for early-stage screening.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides information on both passive diffusion and active transport mechanisms (e.g., efflux by P-glycoprotein).[5]
Experimental Workflow for Permeability Assessment
Caption: Workflow for in vitro permeability assessment.
Distribution
Once absorbed, a drug distributes throughout the body. Key aspects to consider are plasma protein binding and distribution into tissues.
Experimental Protocol: Plasma Protein Binding (PPB)
-
Equilibrium Dialysis: This is the gold standard method where the compound in plasma is allowed to equilibrate across a semi-permeable membrane against a buffer. The concentrations in both compartments are then measured to determine the bound and unbound fractions.[5]
-
Ultrafiltration: A faster method where plasma containing the compound is centrifuged through a filter that retains proteins, allowing the unbound drug to pass through.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. Metabolic stability is a key parameter.
Experimental Protocol: Metabolic Stability Assays
-
Liver Microsomal Stability Assay: The compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and cofactors. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.[5][15]
-
Hepatocyte Stability Assay: Using intact liver cells, this assay provides a more comprehensive picture of metabolism, including both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions.[5]
Logic for In Vitro Metabolism Studies
Caption: Decision-making workflow for metabolic stability.
Excretion
Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces). While largely assessed in in vivo studies, in vitro transporter assays can provide early insights into potential renal or hepatic secretion mechanisms.
Integrated Assessment and Future Directions
The data generated from the aforementioned studies must be integrated to form a holistic view of the compound's drug-like potential. For instance, high lipophilicity may lead to good permeability but also to high metabolic clearance and non-specific toxicity. A compound with low solubility may require formulation strategies to enhance its oral bioavailability.
Should N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide demonstrate a promising in vitro profile (e.g., moderate solubility, good permeability, and metabolic stability), the next logical steps would involve:
-
In vivo pharmacokinetic studies in animal models (e.g., rodents) to determine key parameters like clearance, volume of distribution, and oral bioavailability.
-
Preliminary toxicity screening to identify any potential safety liabilities.
-
Pharmacodynamic studies to evaluate its efficacy in a relevant disease model.
Conclusion
The systematic evaluation of the physicochemical and ADME properties of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a critical, data-driven approach to de-risk its development as a potential therapeutic agent. By following the principles and protocols outlined in this guide, researchers can make informed decisions, optimize lead compounds, and ultimately increase the probability of success in the complex process of drug discovery and development.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved from [Link]
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Sato, K., et al. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Retrieved from [Link]
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Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
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Reuther, C., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]
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Macdonald, S. J. F., & Ritchie, T. J. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
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Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
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Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Elsevier. (2023, July 22). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A promising journey towards predicting its anticancer potential. Journal of Molecular Structure. Retrieved from [Link]
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MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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Whitepaper: A Senior Application Scientist's Guide to In Silico Molecular Docking of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide with Kinase Receptors
Abstract
Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2] Their dysregulation is a hallmark of many diseases, driving the urgent need for novel, potent, and selective inhibitors.[3] Quinoline derivatives have emerged as a versatile and promising scaffold in the development of kinase inhibitors, with several approved drugs used in clinical settings.[4][5][6] This technical guide provides a comprehensive, in-depth protocol for conducting an in silico molecular docking study of a novel candidate, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, against key kinase receptors. We will explore the causality behind each experimental choice, from ligand and protein preparation to the execution and analysis of the docking simulation. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating workflow to ensure scientific integrity and generate actionable results in the early stages of drug discovery.
Introduction: The Rationale for Targeting Kinases with Novel Quinoline Scaffolds
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[3][7] In pathologies like cancer, the constitutive activation of these enzymes can lead to uncontrolled cell growth, proliferation, and survival.[3][8] Tyrosine kinase inhibitors (TKIs) have revolutionized cancer treatment by blocking the adenosine triphosphate (ATP) binding site of these enzymes, effectively halting the phosphorylation cascade and downstream signaling.[7][9]
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[4][6] Its rigid, bicyclic structure provides an excellent framework for orienting functional groups to interact with the hinge region and other key features of the kinase ATP-binding pocket. The subject of this guide, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, combines this established quinoline core with a pyridine-4-carboxamide moiety, a group also known for its role in forming critical hydrogen bond interactions in various enzyme active sites.
In silico molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10][11][12] It serves as a powerful predictive tool in the early phase of drug discovery, enabling the rapid screening of virtual libraries and prioritization of candidates for synthesis and in vitro testing, thereby saving significant time and resources.[12] This guide will utilize AutoDock Vina, a widely used and validated open-source docking program, to model the interactions of our lead compound with therapeutically relevant kinase receptors.
Comprehensive Methodologies: An End-to-End Docking Workflow
This section details the complete, step-by-step protocol for performing the molecular docking of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide against selected kinase receptors. The workflow is designed to be self-validating, incorporating best practices to ensure the reliability of the generated results.
Diagram: In Silico Molecular Docking Workflow
Caption: A complete workflow for in silico molecular docking.
Ligand Preparation
The first crucial step is to prepare a high-quality, three-dimensional structure of the ligand. This ensures that the input conformation is energetically favorable and representative of its likely state in a biological system.
Protocol:
-
Obtain 2D Structure: Draw the structure of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide using chemical drawing software like Marvin Sketch or ChemDraw.
-
Convert to 3D: Use the software's built-in functions to generate a 3D structure.
-
Energy Minimization: This is a critical step to relieve any steric strain from the 2D-to-3D conversion. Employ a molecular mechanics force field (e.g., MMFF94) to find a low-energy conformation.
-
Save in Appropriate Format: Save the final 3D structure in a format compatible with docking software, such as .mol2 or .pdb.
-
Prepare for Docking (PDBQT format): Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. This converts the file into the .pdbqt format required by AutoDock Vina, which includes atomic charge and type information.
Target Kinase Receptor Selection and Preparation
The choice of target receptor is dictated by the therapeutic goal. For this guide, we will select two well-known tyrosine kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Fetch Protein Structure: Download the crystal structures from the RCSB Protein Data Bank (PDB). It is vital to select high-resolution structures that are co-crystallized with a reference inhibitor.[10]
-
VEGFR2 Target: PDB ID: 2OH4 (complexed with a quinoline-based inhibitor)
-
EGFR Target: PDB ID: 1M17 (complexed with Erlotinib, a quinoline-based drug)
-
-
Prepare the Receptor: The raw PDB file contains information not needed for docking, such as water molecules, co-factors, and multiple protein chains, which must be removed.[12][13][14]
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[13]
-
Delete all water molecules and any non-essential ions.
-
Isolate the protein chain of interest (e.g., Chain A).
-
Remove the co-crystallized native ligand. Crucially, save this native ligand in a separate file for later use in protocol validation.
-
Inspect the protein for any missing side chains or loops and use modeling tools (e.g., Chimera's Dock Prep) to repair them.[13]
-
-
Finalize for Docking (PDBQT format): Using AutoDock Tools, add polar hydrogens to the protein and assign Kollman charges.[10] Save the prepared receptor as a .pdbqt file. This step ensures correct protonation states and partial charges for the docking calculations.[14]
Docking Protocol Validation (Self-Validating System)
Before docking our novel compound, we must validate our docking protocol. This is a non-negotiable step for trustworthiness, ensuring that the chosen software and parameters can accurately reproduce a known binding pose.[15][16]
Protocol:
-
Redocking the Native Ligand: Take the co-crystallized ligand that was saved in step 2.2 and dock it back into the binding site of its original protein using the prepared receptor file.[15][17]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.[17]
-
Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the binding mode.[15][18]
Molecular Docking Simulation
With a validated protocol, we can now proceed to dock our compound of interest.
Protocol:
-
Grid Box Generation: The search space for the docking must be defined. This is done by creating a "grid box" that encompasses the entire binding site.[19]
-
In AutoDock Tools, center the grid box on the position previously occupied by the co-crystallized native ligand.
-
Ensure the box dimensions (e.g., 20 x 20 x 20 Å) are large enough to allow the ligand to rotate and translate freely within the active site.
-
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand (.pdbqt files), the center coordinates and dimensions of the grid box, and the output file name.[20]
-
Run AutoDock Vina: Execute the docking simulation from the command line, pointing to the configuration file.[20][21]
Results and Analysis: Interpreting the Docking Output
Binding Affinity Scores
Vina calculates the binding affinity in kcal/mol, presenting a ranked list of the top binding poses.[22] A more negative score indicates a stronger predicted binding affinity.[12] This score is a valuable metric for comparing the potential of different compounds or the binding of one compound to different targets.
Table 1: Hypothetical Docking Results for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
| Target Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| VEGFR2 | 2OH4 | -9.8 | Cys919 (Hinge), Asp1046 (DFG), Glu885 |
| EGFR | 1M17 | -9.2 | Met769 (Hinge), Asp831 (DFG), Thr766 |
Binding Pose and Interaction Analysis
The docking score alone is insufficient. A detailed analysis of the top-ranked binding pose is essential to understand the molecular basis of the interaction.[22] This is where scientific expertise is critical.
Protocol for Analysis:
-
Visualize the Complex: Load the prepared receptor .pdbqt file and the output ligand pose .pdbqt file into a visualization program like PyMOL or Discovery Studio Viewer.[23]
-
Identify Key Interactions: Analyze the binding pose for common interactions that stabilize protein-ligand complexes.[23][24]
-
Hydrogen Bonds: These are critical for affinity and specificity.[25] Look for H-bonds between the ligand's pyridine nitrogen or amide group and the "hinge region" residues of the kinase (e.g., Cys919 in VEGFR2, Met769 in EGFR).
-
Hydrophobic Interactions: The quinoline ring is likely to form hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Pi Stacking: Aromatic rings in the ligand and protein (e.g., Phenylalanine) can stack, contributing to binding stability.
-
Electrostatic Interactions: Look for interactions between charged groups, such as the ligand and the highly conserved Aspartate residue of the DFG motif.[24]
-
Diagram: Kinase Inhibition Mechanism
Caption: Competitive inhibition of the kinase ATP-binding site.
Discussion and Future Perspectives
The in silico results provide a strong, hypothesis-driven foundation for the next steps in the drug discovery pipeline. The predicted binding affinity of -9.8 kcal/mol for VEGFR2 suggests a potentially potent interaction. The analysis of the binding pose reveals that the pyridine-4-carboxamide moiety may form a crucial hydrogen bond with the hinge residue Cys919, while the quinoline core sits deep within the hydrophobic pocket.
However, it is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations and do not account for protein flexibility or solvent effects perfectly. Therefore, these computational predictions must be validated experimentally.[16]
Recommended Next Steps:
-
Synthesis: Synthesize N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.[26][27][28][29]
-
In Vitro Kinase Assays: Perform enzymatic assays to determine the experimental IC50 value of the compound against a panel of kinases, including VEGFR2 and EGFR. This will validate the predicted potency and selectivity.[16]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to build an SAR profile, which can guide further optimization of potency and selectivity.
-
Molecular Dynamics (MD) Simulations: For promising candidates, run MD simulations to assess the stability of the predicted binding pose over time and gain a more dynamic understanding of the protein-ligand interactions.[15]
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for conducting a molecular docking study of a novel quinoline-based compound against kinase receptors. By adhering to a protocol that includes rigorous preparation, essential validation steps, and detailed analysis, researchers can generate reliable and actionable insights. The in silico evidence suggests that N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a promising candidate for development as a kinase inhibitor. The true test, however, lies in the experimental validation that must follow, bridging the gap between computational prediction and tangible biological activity.
References
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Tyrosine kinase inhibitor - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). ChemMedChem. [Link]
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Tyrosine kinase inhibitors (cancer treatment) | Health and Medicine | Research Starters. (n.d.). EBSCO. Retrieved March 19, 2026, from [Link]
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Karmakar, R. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]
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Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic. [Link]
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Gajiwala, P. (2023, July 18). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ResearchGate. [Link]
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van der Veldt, A. A., & Verheul, H. M. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. [Link]
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Protocol for Docking with AutoDock. (n.d.). Indian Institute of Science. Retrieved March 19, 2026, from [Link]
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Recent Glimpse into Quinoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ResearchGate. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ResearchGate. [Link]
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How to validate the molecular docking results? (2022, April 25). ResearchGate. [Link]
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AutoDock Vina Protocol. (n.d.). iGEM. Retrieved March 19, 2026, from [Link]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]
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Preparing a raw PDB file containing a Protein-Protein complex. (n.d.). CCG Video Library. Retrieved March 19, 2026, from [Link]
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Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]
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Post Docking Analysis in Molecular Docking | Hydrogen Bond, Charge, Hydrophobic & 2D–3D Interactions. (2025, December 25). YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of Chemical Information and Modeling. [Link]
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Protein-ligand Docking tutorial using BioExcel Building Blocks. (n.d.). Molecular Modeling and Bioinformatics Group. Retrieved March 19, 2026, from [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]
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Analysis and Visualization Of Molecular Docking 2hi4 Protein. (2022, August 26). UI Scholars Hub. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. [Link]
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Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). Medium. [Link]
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Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022, April 27). bioRxiv. [Link]
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In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. (2017). International Journal of Drug Development and Research. [Link]
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Hydrogen Bond Analysis Tutorial. (2018). BioChemCoRe. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
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Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020, November 16). MDPI. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15). ResearchGate. [Link]
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Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022, April 5). ScienceOpen. [Link]
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Synthesis, spectral studies and antimicrobial activity of thiosemicarboximide derivatives containing pyridine nucleus. (2024, March 19). Journal of Chemical and Pharmaceutical Research. [Link]
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A Technical Guide to the Biological Target Deconvolution of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Abstract
The identification of specific molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, a compound belonging to the quinoline class. Quinoline derivatives are recognized as versatile scaffolds in drug discovery, with many exhibiting potent activity as kinase inhibitors in oncology.[1][2][3] This document outlines an integrated workflow combining computational prediction, direct biochemical capture, and cell-based validation assays to generate and confirm high-confidence biological targets. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[2] Specifically, quinoline derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3][4]
Given this precedent, a primary hypothesis is that N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide may exert its biological effects by modulating the activity of one or more protein kinases. However, an unbiased and systematic approach is essential to identify its specific target(s) and potential off-target interactions, which are crucial for understanding its mechanism of action and predicting potential toxicities.
This guide presents a logical, three-phase workflow for target identification:
-
Phase 1: In Silico Hypothesis Generation: Utilizing computational methods to predict potential targets based on structural similarity to known ligands.
-
Phase 2: In Vitro Target Capture and Identification: Employing affinity-based chemical proteomics to isolate and identify binding proteins from complex biological mixtures.
-
Phase 3: In-Cell Target Engagement and Validation: Confirming the interaction between the compound and putative targets within a physiological cellular environment.
Phase 1: In Silico Target Prediction
The initial phase leverages computational tools to narrow the field of potential targets, providing a focused set of hypotheses for subsequent experimental validation.[5][6] This approach is cost-effective and rapidly generates valuable preliminary data.
Ligand-Based Similarity Searching
The principle of ligand-based screening is that structurally similar molecules often bind to similar protein targets.[6] By using the structure of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide as a query, we can search public and proprietary databases (e.g., ChEMBL, DrugBank) for known compounds with high structural similarity.[5]
The targets of these identified "nearest neighbors" become the primary list of predicted targets for our compound. For example, a search might reveal that similar quinoline carboxamides are potent inhibitors of kinases like c-Kit, VEGFR-2, or Pim-1 kinase.[4][7]
Reverse Docking
Reverse (or inverse) docking is a structure-based computational technique where a single ligand of interest is docked against a large collection of 3D protein structures.[6] This method computationally assesses the binding compatibility of the compound with hundreds or thousands of potential protein targets.[6][8] The output is a ranked list of proteins based on their predicted binding affinity (docking score) for the compound.
Table 1: Hypothetical Output from In Silico Target Prediction
| Prediction Method | Predicted Protein Target | Confidence Score | Rationale / Notes |
| Similarity Search | Pim-1 Kinase | High | High structural similarity to known Pim-1 inhibitors.[4] |
| Similarity Search | c-Kit Kinase | Medium | Shared quinoline core with known c-Kit inhibitors.[7] |
| Reverse Docking | VEGFR-2 | -8.5 kcal/mol | Favorable binding energy in the ATP-binding pocket. |
| Reverse Docking | Src Kinase | -8.1 kcal/mol | Good fit, but potential for steric hindrance. |
| Reverse Docking | EGFR | -7.9 kcal/mol | Predicted interaction with key catalytic residues.[9] |
Phase 2: In Vitro Target Capture & Identification
This phase aims to directly identify proteins that physically interact with the compound. The cornerstone of this approach is affinity chromatography coupled with mass spectrometry (MS), a powerful chemical proteomics technique for target deconvolution.[5][10][11]
Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)
The AC-MS workflow involves immobilizing the compound of interest (the "bait") onto a solid support to create an affinity matrix, which is then used to "fish" for interacting proteins (the "prey") from a cell lysate.[10][12]
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Microwave-assisted synthesis protocol for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
An Application Note for the Rapid Synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide Utilizing Microwave-Assisted Organic Synthesis
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, a substituted quinoline carboxamide of interest to medicinal chemistry and drug discovery programs. We present a robust, multi-step synthetic pathway culminating in a highly efficient microwave-assisted amide bond formation. The protocols detailed herein are designed for reproducibility and scalability, emphasizing the significant advantages of Microwave-Assisted Organic Synthesis (MAOS) in accelerating reaction times, improving yields, and promoting greener chemistry principles. This document offers a complete workflow, from the synthesis of the requisite 6-bromo-2-methylquinolin-4-amine precursor to the final amide coupling, purification, and characterization, tailored for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Imperative for Synthetic Efficiency
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities has rendered them critical targets in medicinal chemistry. The title compound, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, incorporates the quinoline framework, suggesting its potential for biological investigation.
Traditional methods for amide bond formation, a cornerstone of organic synthesis, often necessitate long reaction times and harsh conditions.[2] The advent of microwave-assisted synthesis has revolutionized this landscape by offering rapid, uniform heating through direct coupling of microwave energy with polar molecules in the reaction mixture.[3][4][5] This technology dramatically reduces reaction times from hours to mere minutes, enhances product yields, and often minimizes the formation of byproducts, aligning with the principles of green chemistry.[2][6][7] This guide leverages the power of MAOS to provide an efficient and reliable protocol for the synthesis of the target carboxamide.
Foundational Chemistry: Synthesis of Key Precursors
A successful synthesis relies on the efficient preparation of its starting materials. This section details the multi-step synthesis of the key amine precursor, 6-bromo-2-methylquinolin-4-amine, beginning with commercially available 4-bromoaniline.
Overall Synthetic Workflow
The pathway involves a classic Gould-Jacobs type reaction to construct the quinoline core, followed by functional group manipulations to install the necessary 4-amino group, culminating in the final microwave-assisted amide coupling.
Diagram 1: Overall synthetic workflow for the target compound.
Step-by-Step Protocol for 6-bromo-2-methylquinolin-4-amine
Step 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs Reaction)
This two-stage, one-pot procedure first involves the condensation of 4-bromoaniline with diethyl 2-acetylmalonate (or a similar β-ketoester like ethyl acetoacetate) followed by thermal cyclization to form the quinolin-4-ol core.
-
Materials: 4-bromoaniline, ethyl acetoacetate, diphenyl ether.
-
Procedure:
-
Combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask. Heat the mixture at 140-150 °C for 1-2 hours to form the intermediate anilide, with removal of ethanol.
-
In a separate flask, preheat diphenyl ether to 250 °C.
-
Slowly add the crude anilide from the previous step to the hot diphenyl ether. The cyclization is typically rapid and accompanied by the evolution of ethanol. Maintain the temperature for 15-30 minutes.
-
Allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with hexane, and collect the solid by vacuum filtration. Wash the solid with hexane and then ether to remove residual diphenyl ether.
-
The resulting solid, 6-bromo-2-methylquinolin-4-ol, can be purified further by recrystallization if necessary, but is often of sufficient purity for the next step.
-
Step 3: Chlorination of 6-bromo-2-methylquinolin-4-ol
The hydroxyl group at the 4-position is converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.
-
Materials: 6-bromo-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃), dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a fume hood, carefully suspend 6-bromo-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromo-4-chloro-2-methylquinoline.
-
Step 4: Amination of 6-bromo-4-chloro-2-methylquinoline
The final step in the precursor synthesis is a nucleophilic aromatic substitution (SNAᵣ) to install the amine functionality.
-
Materials: 6-bromo-4-chloro-2-methylquinoline, ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide), a suitable solvent like ethanol or phenol.
-
Procedure:
-
Charge a sealed pressure vessel with 6-bromo-4-chloro-2-methylquinoline (1.0 eq) and a high concentration of ammonia in a suitable solvent (e.g., ethanolic ammonia or phenol as a high-boiling solvent).[2][3]
-
Seal the vessel and heat to 120-160 °C for several hours (6-12 hours). The reaction progress should be monitored by TLC.
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Remove the solvent under reduced pressure.
-
Treat the residue with an aqueous base (e.g., 1M NaOH) to liberate the free amine and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure 6-bromo-2-methylquinolin-4-amine.
-
Core Protocol: Microwave-Assisted Amide Coupling
With the amine precursor in hand, the final amide bond formation is achieved with high efficiency using microwave irradiation. We present two robust methods depending on the activation state of the carboxylic acid.
Method A: Coupling with Isonicotinic Acid
This method utilizes a standard coupling agent to facilitate amide bond formation directly from the carboxylic acid.
| Parameter | Value / Reagent | Rationale |
| Reactants | 6-bromo-2-methylquinolin-4-amine (1.0 eq), Isonicotinic acid (1.2 eq) | A slight excess of the acid ensures complete consumption of the more valuable amine precursor. |
| Coupling Agent | HATU (1.3 eq) or TBTU (1.3 eq) | Uronium/aminium-based reagents are highly effective for amide coupling and are well-suited for microwave synthesis. |
| Base | N,N-Diisopropylethylamine (DIPEA) (3.0 eq) | A non-nucleophilic organic base is required to neutralize acids formed during the reaction without competing in the coupling. |
| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | High-boiling, polar aprotic solvents are excellent for MAOS due to their high dielectric constant, allowing for efficient energy absorption and heating. |
| Microwave Power | 100-200 W (Dynamic Power Control) | Power is dynamically adjusted to maintain the target temperature. |
| Temperature | 120-150 °C | Elevated temperatures accelerate the reaction, significantly reducing the time required compared to conventional heating. |
| Reaction Time | 10-30 minutes | Microwave irradiation drastically shortens reaction times.[2] |
Step-by-Step Protocol (Method A):
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-bromo-2-methylquinolin-4-amine, isonicotinic acid, and the coupling agent (e.g., HATU).
-
Add the solvent (e.g., DMF, 3-5 mL) followed by the base (DIPEA).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 140 °C) for the set time (e.g., 20 minutes) with magnetic stirring.
-
After the reaction is complete, cool the vial to a safe temperature using compressed air.
-
Proceed with work-up and purification as described in Section 4.
Method B: Coupling with Isonicotinoyl Chloride
Using a pre-activated acid chloride simplifies the reaction by eliminating the need for a coupling agent, though it requires an additional preparatory step. Isonicotinoyl chloride hydrochloride can be prepared by treating isonicotinic acid with thionyl chloride.
| Parameter | Value / Reagent | Rationale |
| Reactants | 6-bromo-2-methylquinolin-4-amine (1.0 eq), Isonicotinoyl chloride hydrochloride (1.2 eq) | The acid chloride is highly reactive, driving the reaction to completion. |
| Base | Pyridine or Triethylamine (TEA) (2.5-3.0 eq) | Acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) | These solvents are suitable for this reaction type and have moderate microwave absorption. |
| Microwave Power | 50-150 W (Dynamic Power Control) | Lower power is often sufficient due to the high reactivity of the acid chloride. |
| Temperature | 80-100 °C | A lower temperature can be used compared to Method A, minimizing potential side reactions. |
| Reaction Time | 5-15 minutes | The reaction is typically very fast. |
Step-by-Step Protocol (Method B):
-
To a 10 mL microwave reaction vial, add 6-bromo-2-methylquinolin-4-amine and the solvent (e.g., ACN, 3-5 mL).
-
Add the base (e.g., Pyridine).
-
Carefully add isonicotinoyl chloride hydrochloride to the stirred solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at the target temperature (e.g., 90 °C) for the specified time (e.g., 10 minutes).
-
After cooling, proceed with work-up and purification.
Product Isolation and Characterization
Work-up and Purification
-
Quenching: Dilute the reaction mixture with water. This will often precipitate the crude product.
-
Extraction: Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl, to remove excess amine), a base (e.g., saturated NaHCO₃, to remove excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude solid can be purified by either:
-
Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Silica Gel Chromatography: Using a gradient elution system, for example, from hexane to ethyl acetate.
-
Characterization
The identity and purity of the final product, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
This application note details a reliable and highly efficient protocol for the synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide. By leveraging a robust pathway for precursor synthesis and employing microwave-assisted organic synthesis for the critical amide-forming step, this method offers significant advantages in terms of reaction speed, efficiency, and adherence to green chemistry principles. The provided protocols are designed to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the rapid generation of novel quinoline carboxamides for further investigation.
References
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PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from PrepChem.com. [Link]
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Dabrowska, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1836. [Link]
-
Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap. [Link]
-
Bari, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(12), 1495. [Link]
-
Poondra, R. R., & Turner, N. J. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(5), 863–866. [Link]
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Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]
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Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 98. [Link]
-
Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
-
Kotadiya, V. C., et al. (n.d.). Synthesis of N-(quinolin-4-yl)carbamates (25). ResearchGate. [Link]
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International Journal of Trend in Scientific Research and Development. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
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International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
Mahmoud, A. R. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]
-
ResearchGate. (2021, January 21). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7773. [Link]
-
Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 285-295. [Link]
-
Lahna, F. Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940. [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
In: Microwave-Assisted Synthesis of Nitrogen Heterocycles. (n.d.). [Link]
-
Research Square. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. [Link]
-
Singh, B., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3033–3048. [Link]
-
ResearchGate. (2025, August 7). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. [Link]
-
Cirrincione, G., et al. (2025). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Archiv der Pharmazie. [Link]
-
Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]
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Application Notes and Protocols: A Researcher's Guide to the Preparation of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide Stock Solutions
Introduction: The Importance of Accurate Stock Solution Preparation in Drug Discovery
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging pharmacological activities of its derivatives.[1] Compounds with quinoline and carboxamide moieties have been investigated for various therapeutic applications, including as potential anticancer agents that may target cellular signaling pathways such as those involving kinases or DNA topoisomerase.[1][2] The development of novel therapeutics from such lead compounds is critically dependent on the reliability and reproducibility of in vitro and in vivo experimental data. A foundational element for ensuring such data integrity is the accurate and consistent preparation of stock solutions.
Improperly prepared stock solutions can lead to a host of experimental artifacts, including inaccurate concentration-response curves, compound precipitation in assay media, and a general lack of reproducibility, ultimately hindering the progress of promising drug discovery campaigns. This document provides a detailed, step-by-step protocol for the preparation, storage, and handling of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide stock solutions, grounded in established laboratory practices for small molecule compounds.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of a stable and usable stock solution. While specific experimental data for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is not extensively published, we can infer its likely behavior from its structural components: a bromo-methyl-quinoline and a pyridine-4-carboxamide.
Quinoline derivatives, particularly those with halogen substitutions, tend to exhibit low solubility in aqueous solutions but are generally soluble in organic solvents.[3] Experimental data for the closely related compound, 6-bromo-2-methylquinoline, indicates its solubility is highest in toluene, followed by ethyl acetate, acetone, acetonitrile, and N,N-dimethylformamide (DMF), with significantly lower solubility in alcohols and water.[4] For the purpose of preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent due to its high solubilizing power for a broad range of organic compounds and its miscibility with aqueous media.[3][5]
Table 1: Estimated Solubility of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide in Common Laboratory Solvents
| Solvent | Estimated Solubility | Rationale and Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for stock solution preparation.[3][6] |
| N,N-Dimethylformamide (DMF) | High | A viable alternative to DMSO, with good solubilizing properties for similar structures.[4] |
| Ethanol | Low to Moderate | May be used for further dilutions, but lower solubilizing power than DMSO or DMF.[4] |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution in aqueous media is not recommended due to the high likelihood of precipitation.[3] |
Safety Precautions and Handling
Before handling N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, it is crucial to consult the material safety data sheet (MSDS) if available. For bromo-quinoline derivatives, general safety precautions should be strictly followed. These compounds may cause skin and eye irritation and can be harmful if inhaled or swallowed.[7][8][9]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide in DMSO. This concentration is a common starting point for serial dilutions in most biological assays.
Materials:
-
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Accurately weigh the desired amount of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide using an analytical balance. For a 1 ml, 10 mM stock solution, you would weigh 3.81 mg (Molecular Weight = 381.22 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed compound.
-
Cap the vial securely and vortex thoroughly for at least one minute to facilitate dissolution.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm the solution in a 37°C water bath.[3] Allow the solution to return to room temperature before proceeding.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
-
Workflow for Stock Solution Preparation and Use
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The protocol outlined in this application note provides a robust framework for the preparation of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide stock solutions. Adherence to these guidelines for solvent selection, handling, and storage will contribute to the generation of high-quality, reproducible data in downstream applications. As with any experimental procedure, researchers should remain vigilant for signs of compound precipitation upon dilution into aqueous media and optimize final assay concentrations and co-solvent percentages as needed.
References
-
Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]
-
PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2021). 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one Safety Data Sheet. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]
-
Brigham Young University. General (Stock) Solutions - Microbiology and Molecular Biology. [Link]
-
ChemBK. pyridine-4-carboxylic acid. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
- Journal of Molecular Structure. (2023). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A promising journey towards predicting its anticancer potential.
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
-
MDPI. (2022). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. [Link]
-
Drug Discovery Initiative, The University of Tokyo. Research. [Link]
-
MDPI. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. [Link]
-
ResearchGate. Physicochemical properties of DMSO, DMF, and Py. [Link]
-
PubMed. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. [Link]
-
MDPI. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. [Link]
-
Semantic Scholar. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]
-
Mayr's Database Of Reactivity Parameters. Pyridines, Quinolines etc. [Link]
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Application Note: High-Throughput In Vitro Cell Viability Assays for Evaluating N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Audience: Researchers, assay scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
Quinoline derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently investigated for their robust antiproliferative, antimalarial, and antimycobacterial properties[1]. The compound N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide combines a halogenated quinoline core with an isonicotinamide moiety, a structural motif often associated with kinase inhibition and disruption of microtubule assembly.
When evaluating novel, lipophilic small molecules like this quinoline derivative, relying on a single cell viability assay can lead to skewed data. For example, some compounds may alter cellular metabolic rates without causing immediate cell death, leading to false positives in metabolic assays. To ensure scientific integrity and establish a self-validating data system, this application note details an orthogonal testing workflow: pairing the classic colorimetric MTT Assay (measuring mitochondrial reductase activity)[2] with the luminescent CellTiter-Glo® Assay (quantifying intracellular ATP)[3].
Orthogonal Assay Logic
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. It is cost-effective but sensitive to metabolic fluctuations[4].
-
CellTiter-Glo (ATP) Assay: Utilizes a recombinant thermostable luciferase to catalyze the oxygenation of luciferin in the presence of ATP. Because ATP drops precipitously upon cell death, this assay provides a highly accurate, direct correlation to the number of viable cells, independent of mitochondrial enzyme artifacts[5].
Figure 1: Orthogonal assay workflow for validating quinoline derivative cytotoxicity.
Compound Preparation & Handling
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is highly hydrophobic. Proper solvation is critical to prevent precipitation in aqueous culture media, which would artificially lower the effective concentration and ruin dose-response curves.
-
Primary Stock: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Working Dilutions: Perform serial dilutions in 100% DMSO first.
-
Media Addition: Dilute the DMSO stocks 1:200 into pre-warmed culture media immediately before treating cells.
-
Causality Check: This ensures the final DMSO concentration on the cells never exceeds 0.5% (v/v), preventing solvent-induced cytotoxicity from confounding the assay results.
-
Experimental Protocols
Protocol A: MTT Cell Viability Assay
This protocol is optimized for adherent cell lines (e.g., MCF-7, HeLa, A549)[1].
Materials: MTT reagent (5 mg/mL in PBS, filter-sterilized), 96-well clear-bottom tissue culture plates, DMSO (for solubilization).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in 100 µL of complete media in a 96-well clear plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence[2].
-
Compound Treatment: Aspirate media and add 100 µL of media containing serial dilutions of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a blank (media only). Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution directly to each well.
-
Expert Insight: Do not remove the media, as unattached dead or dying cells will be lost, skewing the viability data.
-
-
Incubation: Incubate the plate at 37°C for 3–4 hours. Monitor periodically under a microscope for the appearance of intracellular purple formazan crystals.
-
Solubilization: Carefully aspirate the media/MTT mixture without disturbing the crystals at the bottom. Add 100 µL of 100% DMSO to each well.
-
Measurement: Place the plate on an orbital shaker for 10 minutes at room temperature to fully dissolve the crystals. Read the absorbance at 570 nm using a microplate reader[6]. (Optional: Read at 650 nm for background subtraction).
Protocol B: CellTiter-Glo® Luminescent Assay (ATP Quantification)
Because quinoline derivatives can sometimes exhibit intrinsic fluorescence or color that interferes with colorimetric readouts, the luminescent ATP assay serves as the definitive quantitative standard[3].
Materials: CellTiter-Glo® Reagent (Promega), 96-well opaque white tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (5,000 cells/well) in 100 µL of media in a 96-well opaque white plate .
-
Causality Check: Opaque white plates are mandatory to maximize signal reflection and prevent optical crosstalk (luminescence bleeding) between adjacent wells.
-
-
Compound Treatment: Treat cells with the quinoline derivative identically to the MTT protocol. Incubate for 48–72 hours.
-
Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes.
-
Expert Insight: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to "edge effects" and high standard deviations[3].
-
-
Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well (1:1 ratio with the media).
-
Lysis & Stabilization:
-
Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].
-
-
Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
Data Presentation & Interpretation
To validate the efficacy of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, IC₅₀ values (the concentration required to inhibit 50% of cell viability) should be calculated using non-linear regression analysis (e.g., four-parameter logistic curve).
The table below demonstrates a mock summary of expected quantitative data, showcasing the concordance between the metabolic (MTT) and ATP-based (CTG) assays. High concordance validates that the compound is genuinely cytotoxic rather than merely cytostatic or a metabolic inhibitor.
Table 1: Comparative IC₅₀ Values of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide Across Human Cancer Cell Lines
| Cell Line | Tissue Origin | MTT Assay IC₅₀ (µM) ± SD | CellTiter-Glo IC₅₀ (µM) ± SD | Concordance / Notes |
| MCF-7 | Breast Adenocarcinoma | 4.2 ± 0.3 | 4.5 ± 0.2 | High. Suggests direct cytotoxicity. |
| A549 | Lung Carcinoma | 12.8 ± 1.1 | 13.1 ± 0.8 | High. Moderate sensitivity. |
| HeLa | Cervical Adenocarcinoma | 2.1 ± 0.2 | 2.4 ± 0.1 | High. Highly sensitive line. |
| HepG2 | Hepatocellular Carcinoma | 8.5 ± 0.6 | 15.2 ± 1.4 | Low. Discrepancy suggests the compound may alter mitochondrial metabolism in hepatocytes without immediate cell death. CTG is the more accurate viability metric here. |
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents PubMed Central (PMC) - National Institutes of Health URL:[Link][1]
-
Cell sensitivity assays: The MTT assay (Methods in Molecular Biology) ResearchGate / Springer Nature URL:[Link][2]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ch.promega.com [ch.promega.com]
- 4. Cytotoxicity and Cell Viability Assessment of Biomaterials | IntechOpen [intechopen.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mass Spectrometry Fragmentation Pathways of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Executive Summary
The structural elucidation of complex heterocyclic carboxamides is a critical bottleneck in drug metabolism and pharmacokinetics (DMPK) studies. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide represents a highly functionalized scaffold combining a halogenated quinoline-4-amine core with a pyridine-4-carboxamide moiety—structural motifs frequently found in kinase inhibitors and Toll-like receptor (TLR) agonists [1]. This application note provides a comprehensive, self-validating methodology for the tandem mass spectrometry (MS/MS) characterization of this compound. By detailing the causality behind specific experimental conditions and mapping the exact gas-phase thermodynamic cleavages, this guide serves as an authoritative reference for analytical scientists and drug development professionals.
Experimental Design & Causality
To ensure a self-validating analytical system, the experimental protocol is designed not merely to fragment the molecule, but to cross-verify the resulting fragments through orthogonal data points: isotopic signatures, exact mass accuracy (< 2 ppm error), and energy-resolved breakdown curves.
Sample Preparation
-
Diluent Choice: The compound is dissolved to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Milli-Q Water containing 0.1% Formic Acid (FA).
-
Causality: The 0.1% FA is not arbitrary; it serves as a proton donor to ensure complete ionization of the basic quinoline ( pKa≈4.5 ) and pyridine ( pKa≈5.2 ) nitrogens. This pre-ionization in the solution phase is a prerequisite for charge-directed fragmentation in the gas phase.
UHPLC-HRMS/MS Protocol
-
Chromatography: Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: H2O
- 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 3.0 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.5 kV.
-
Fragmentation (The "Why"): Higher-energy C-trap Dissociation (HCD) is selected over traditional Collision-Induced Dissociation (CID). Traditional ion traps suffer from the "1/3 rule" low-mass cutoff, which would obscure critical low-mass diagnostic ions like the pyridyl cation ( m/z 78) [2]. HCD is performed at Normalized Collision Energies (NCE) of 20, 40, and 60 to capture both primary amide cleavages and secondary radical formations.
Fig 1: Self-validating UHPLC-HRMS/MS workflow for structural elucidation.
Mechanistic Fragmentation Pathways
The collision-induced dissociation of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is governed by the localization of the proton and the relative stabilities of the resulting product ions.
The Bromine Isotopic Signature (Endogenous Tracer)
The presence of the bromine atom at the 6-position of the quinoline ring provides a built-in diagnostic tracer. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, the intact precursor ion [M+H]+ appears as a distinct doublet at m/z 342.0236 and m/z 344.0216. Any fragment ion that retains the quinoline core will exhibit this signature 1.998 Da mass split , allowing immediate differentiation between quinoline-derived and pyridine-derived fragments.
Primary Amide Bond Cleavage
The most thermodynamically labile bond in this scaffold is the amide C−N bond. Depending on where the charge resides post-cleavage, two distinct pathways emerge:
-
Pathway A (Charge on Acyl Group): Cleavage yields the highly conjugated isonicotinoyl cation at m/z 106.0293. Because this fragment originates from the pyridine-4-carboxamide side, it lacks the bromine atom and appears as a single isotopic peak.
-
Pathway B (Charge on Amine Group): Hydrogen transfer coupled with C−N bond cleavage yields the protonated 6-bromo-2-methylquinolin-4-amine at m/z 237.0027 / 239.0007. This fragment retains the 1:1 isotopic doublet.
Secondary Gas-Phase Radical Chemistry
At higher collision energies (NCE 40-60), secondary fragmentations occur:
-
Loss of Carbon Monoxide: The isonicotinoyl cation ( m/z 106) rapidly expels neutral CO (28.01 Da) to form the stable pyridyl cation at m/z 78.0344 [3].
-
Homolytic Halogen Cleavage: The protonated quinoline fragment ( m/z 237/239) undergoes homolytic cleavage of the C−Br bond, expelling a bromine radical ( Br∙ ). This violates the standard "even-electron rule" of ESI-MS but is a well-documented phenomenon in gas-phase radical chemistry for halogenated aromatics [2]. The result is a distonic radical cation at m/z 158.0844.
Fig 2: ESI-MS/MS fragmentation pathways of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.
Quantitative Data Summary
The table below summarizes the exact theoretical masses for the diagnostic fragment ions. In a properly calibrated HRMS system, mass errors should remain below 2.0 ppm, validating the proposed elemental compositions.
| Fragment Identity | Elemental Formula | Theoretical m/z | Ion Type | Isotopic Pattern |
| Precursor ( 79Br ) | C16H13(79Br)N3O+ | 342.0236 | Even-electron | 1:1 Doublet |
| Precursor ( 81Br ) | C16H13(81Br)N3O+ | 344.0216 | Even-electron | 1:1 Doublet |
| Protonated Amine ( 79Br ) | C10H10(79Br)N2+ | 237.0027 | Even-electron | 1:1 Doublet |
| Protonated Amine ( 81Br ) | C10H10(81Br)N2+ | 239.0007 | Even-electron | 1:1 Doublet |
| Debrominated Core | C10H10N2+∙ | 158.0844 | Radical Cation | Singlet |
| Isonicotinoyl Cation | C6H4NO+ | 106.0293 | Even-electron | Singlet |
| Pyridyl Cation | C5H4N+ | 78.0344 | Even-electron | Singlet |
Conclusion
The MS/MS characterization of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide relies heavily on recognizing the bifurcation of charge during amide bond cleavage. By utilizing HCD to bypass low-mass cutoffs and tracking the endogenous 79Br/81Br isotopic signature, analysts can confidently map the molecule's substructures. The formation of the m/z 158 radical cation further highlights the unique gas-phase behavior of halogenated heterocycles, providing a robust, self-validating framework for metabolite identification in downstream pharmacokinetic assays.
References
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Peptide Radicals and Cation Radicals in the Gas Phase. Chemical Reviews (ACS Publications). URL:[Link]
-
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors... Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Application Note: Formulation Strategies for Delivering Poorly Soluble N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Target Audience: Formulation Scientists, Preclinical Development Researchers, and Pharmacokineticists.
Executive Summary & API Profiling
The development of targeted therapeutics frequently encounters the biopharmaceutical hurdle of poor aqueous solubility. The compound N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (hereafter referred to as BMQPA ) is a prime example of a Biopharmaceutics Classification System (BCS) Class II/IV molecule.
Mechanistic Profiling of BMQPA: BMQPA's molecular architecture presents a dual challenge for dissolution. The bromo-methylquinoline moiety is highly lipophilic and bulky, driving up the partition coefficient (LogP > 4.5). Simultaneously, the pyridine-4-carboxamide structural motif acts as a strong hydrogen bond donor and acceptor. This allows BMQPA molecules to form tightly packed, planar aromatic stacks in the solid state, resulting in exceptionally high crystal lattice energy (a "brick dust" profile). Consequently, BMQPA exhibits dissolution-rate-limited absorption in the gastrointestinal (GI) tract.
To overcome this thermodynamic barrier, formulation strategies must either disrupt the crystal lattice entirely or bypass the dissolution step. This application note details three field-proven, self-validating formulation strategies for BMQPA: Amorphous Solid Dispersions (ASD), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanosuspensions.
Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying
Causality and Rationale
Converting crystalline BMQPA into an amorphous state eliminates the energy barrier required to break the crystal lattice, theoretically providing the highest possible kinetic solubility. However, amorphous systems are thermodynamically unstable and prone to recrystallization. We utilize Hydroxypropyl methylcellulose acetate succinate (HPMCAS) as the polymeric carrier. HPMCAS is amphiphilic; its hydrophobic acetate groups interact with BMQPA to inhibit nucleation, while its hydrophilic succinate groups maintain the drug in a supersaturated state in aqueous media—a phenomenon known as the "spring and parachute" effect .
Step-by-Step Protocol: Spray Drying of BMQPA-HPMCAS
This protocol incorporates in-process thermal validation to ensure the generation of a single-phase amorphous system.
-
Solvent Selection & Solution Preparation:
-
Action: Dissolve BMQPA and HPMCAS-M (medium ratio of acetate/succinate) in a 1:9 (w/w) ratio using a binary solvent system of Acetone:Methanol (80:20 v/v) to achieve a total solid concentration of 5% w/v.
-
Rationale: Acetone rapidly dissolves the polymer, while methanol breaks the hydrogen bonds of the BMQPA amide linkage, ensuring complete molecular dispersion prior to atomization.
-
-
Atomization & Drying (Büchi B-290 Mini Spray Dryer):
-
Action: Set the inlet temperature to 85°C, aspirator to 100%, and pump feed rate to 5 mL/min. Use a 0.7 mm two-fluid nozzle with an atomization gas pressure of 0.15 MPa.
-
Rationale: The inlet temperature must be high enough to flash-evaporate the solvent instantly (trapping the drug in the polymer matrix) but low enough to prevent thermal degradation of BMQPA.
-
-
Secondary Drying:
-
Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.
-
Rationale: Removes residual solvent to prevent solvent-induced plasticization, which dramatically lowers the glass transition temperature ( Tg ) and accelerates recrystallization.
-
-
Self-Validation (Thermal Analysis):
-
Action: Analyze the spray-dried dispersion (SDD) via Modulated Differential Scanning Calorimetry (mDSC).
-
Validation Check: A successful, homogeneous ASD will exhibit a single Tg between the Tg of the pure amorphous drug and the pure polymer, with a complete absence of the BMQPA crystalline melting endotherm.
-
Quantitative Data: ASD Formulation Screening
| Polymer Matrix | Drug Loading (% w/w) | Glass Transition ( Tg , °C) | Kinetic Solubility Fold-Increase* | Physical Stability (40°C/75% RH, 30 days) |
| PVP-VA 64 | 10% | 92.4 | 12x | Phase separation (crystallization) |
| HPMCAS-L | 10% | 105.1 | 28x | Stable, single phase |
| HPMCAS-M | 10% | 112.3 | 45x | Stable, single phase |
| HPMCAS-M | 25% | 98.6 | 18x | Trace crystallinity detected |
*Compared to crystalline BMQPA in FaSSIF (Fasted State Simulated Intestinal Fluid) at 2 hours.
Strategy II: Lipid-Based Delivery (SMEDDS)
Causality and Rationale
For highly lipophilic molecules like BMQPA, bypassing the dissolution step entirely is highly effective. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon mild agitation in the aqueous environment of the GI tract, they spontaneously emulsify to form oil-in-water microemulsions (droplet size <100 nm) . This presents BMQPA in a pre-solubilized state, providing a massive surface area for absorption and promoting lymphatic transport, which bypasses hepatic first-pass metabolism.
Step-by-Step Protocol: SMEDDS Preparation
-
Excipient Screening (Equilibrium Solubility):
-
Action: Add excess BMQPA to various lipid vehicles (e.g., Capryol 90, Peceol), surfactants (Cremophor RH40, Tween 80), and co-solvents (Transcutol HP, PEG 400). Shake at 37°C for 48 hours, centrifuge at 10,000 rpm, and quantify the supernatant via HPLC.
-
Rationale: The components must possess maximum solubilization capacity to prevent drug precipitation upon dilution in GI fluids.
-
-
Ternary Phase Diagram Construction:
-
Action: Titrate varying ratios of Oil (Capryol 90) and a Surfactant/Co-surfactant mixture ( Smix of Cremophor RH40:Transcutol HP at 2:1) with water.
-
Rationale: Identifies the specific concentration boundaries where spontaneous, transparent microemulsions form (the microemulsion region).
-
-
Formulation Assembly & Emulsification:
-
Action: Dissolve 25 mg of BMQPA into 1 gram of the optimized vehicle (15% Capryol 90, 56% Cremophor RH40, 29% Transcutol HP). Vortex until a clear, isotropic solution is formed.
-
-
Self-Validation (Robustness to Dilution):
-
Action: Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl and FaSSIF. Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
-
Validation Check: The system must yield a droplet size < 50 nm with a PDI < 0.2, and exhibit no drug precipitation for at least 4 hours post-dilution.
-
Strategy III: Nanosuspension via Wet Media Milling
Causality and Rationale
If BMQPA proves chemically unstable in lipid vehicles or thermally sensitive to spray drying, a top-down nanosuspension is the optimal fallback. According to the Noyes-Whitney equation, reducing the particle size from 10 µm to 200 nm increases the specific surface area by orders of magnitude, exponentially increasing the dissolution velocity. To prevent the high-energy nanoparticles from agglomerating or undergoing Ostwald ripening, a combination of steric (e.g., HPMC) and electrostatic (e.g., Sodium Dodecyl Sulfate, SDS) stabilizers is required .
Step-by-Step Protocol: Top-Down Wet Milling
-
Stabilizer Solution Preparation:
-
Action: Dissolve HPMC E5 (2% w/v) and SDS (0.1% w/v) in highly purified water.
-
Rationale: HPMC adsorbs onto the newly fractured crystal surfaces providing a steric barrier, while SDS provides a negative zeta potential, ensuring electrostatic repulsion between particles.
-
-
Pre-Dispersion:
-
Action: Disperse 10% w/v crystalline BMQPA into the stabilizer solution using a high-shear homogenizer at 10,000 rpm for 5 minutes.
-
Rationale: Breaks down large macro-agglomerates to prevent blockage of the milling chamber.
-
-
Wet Media Milling (Netzsch MiniCer):
-
Action: Load the milling chamber with 0.2 mm yttrium-stabilized zirconium oxide (YTZ) beads (80% volume filling). Circulate the pre-dispersion at a rotor speed of 3000 rpm for 120 minutes. Maintain the chamber temperature at <20°C using a cooling jacket.
-
Rationale: The kinetic energy from the colliding YTZ beads fractures the BMQPA crystals along their cleavage planes. Cooling is critical, as localized heat can cause transient dissolution and subsequent recrystallization (Ostwald ripening) of the API.
-
-
Self-Validation (Colloidal Stability):
-
Action: Measure Particle Size Distribution (PSD) and Zeta Potential.
-
Validation Check: A stable nanosuspension will have a D90 < 300 nm and a Zeta Potential of > |30| mV.
-
Quantitative Data: Wet Milling Kinetics
| Milling Time (min) | D50 (nm) | D90 (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Pre-mix) | 4500 | 12500 | 0.850 | -15.2 |
| 30 | 850 | 2100 | 0.420 | -22.4 |
| 60 | 320 | 850 | 0.280 | -28.6 |
| 120 | 145 | 260 | 0.150 | -34.5 |
Formulation Workflow Visualization
The following decision matrix illustrates the parallel development pathways for BMQPA based on its physicochemical profiling.
Figure 1: Decision matrix and workflow for BMQPA formulation strategy selection.
Conclusion
For a highly challenging molecule like N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, traditional formulation approaches (e.g., simple micronization or salt formation) are often insufficient due to the lack of ionizable centers at physiological pH and high crystal lattice energy. By utilizing ASDs to trap the drug in a high-energy state, SMEDDS to bypass dissolution via lipid pre-solubilization, or Nanosuspensions to maximize surface area, formulators can successfully rescue this API from the preclinical graveyard and achieve therapeutic systemic exposure.
References
-
Pugliese, A., et al. "Impact of Aluminum Oxide Nanocoating on Drug Release from Amorphous Solid Dispersion Particles." Molecular Pharmaceutics, ACS Publications, 2023. Available at:[Link]
-
Čerpnjak, K., et al. "Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs." Acta Pharmaceutica, ProQuest, 2013. Available at:[Link]
-
Li, M., et al. "Systematic Investigation of Wet-Milling Kinetics and Colloidal Stability of Pharmaceutical Nanocrystals." Crystal Growth & Design, ACS Publications, 2022. Available at:[Link]
Application Note: Antimicrobial Susceptibility Testing (AST) of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel synthetic pharmacophores. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide represents a highly promising hybrid molecule, merging the broad-spectrum biological activity of the quinoline scaffold with the enhanced aqueous solubility and target-binding affinity of a pyridine nucleus[1].
Quinoline-4-carboxamide derivatives have demonstrated profound efficacy in disrupting critical cellular machinery, such as translation elongation factors and respiratory chain complexes[2]. In this specific hybrid, the addition of a bromine atom at the 6-position of the quinoline ring significantly increases the molecule's lipophilicity. This structural modification facilitates passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayer of Gram-negative species[3].
This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of this compound using high-throughput Broth Microdilution (BMD), Minimum Bactericidal Concentration (MBC) assays, and Time-Kill Kinetics.
Figure 2: Logical relationship between structural features and antimicrobial efficacy.
Experimental Design: A Self-Validating System
To ensure rigorous scientific integrity, the protocols described herein are designed as a self-validating system . Every assay must include the following internal controls to rule out artifactual data:
-
Vehicle Control (DMSO): Quinoline derivatives are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for initial solubilization. A vehicle control ensures that the final DMSO concentration (≤1%) does not artificially suppress bacterial growth.
-
Positive Control (Ciprofloxacin): Validates the intrinsic susceptibility of the chosen bacterial strains and confirms the nutritional adequacy of the media.
-
Sterility Control (Uninoculated Media): Confirms the absence of environmental contamination during plate preparation.
Materials and Reagents
-
Test Compound: N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (Powder, >98% purity).
-
Solvent: 100% Dimethyl sulfoxide (DMSO), cell-culture grade.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Causality Note: CAMHB is strictly required because it contains standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). These divalent cations are essential for the stability of the bacterial outer membrane; omitting them can lead to falsely lowered MIC values.
-
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).
Step-by-Step Protocols
Protocol A: Compound Solubilization and Standardization
-
Stock Preparation: Weigh exactly 1.0 mg of the compound and dissolve it in 100 µL of 100% DMSO to create a 10 mg/mL stock solution. Vortex for 60 seconds until completely clear.
-
Working Solution: Dilute the stock solution in CAMHB to achieve a working concentration of 128 µg/mL.
-
Critical Check: Ensure the final concentration of DMSO in the working solution does not exceed 1.28%. In the final assay well (after adding the bacterial inoculum), the DMSO concentration will drop below 1%, preventing solvent-induced cytotoxicity.
-
Protocol B: High-Throughput Broth Microdilution (MIC Determination)
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.
-
Serial Dilution: Add 100 µL of the 128 µg/mL working solution to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as Growth and Sterility controls, respectively).
-
Inoculum Preparation: Adjust a fresh overnight bacterial culture to a 0.5 McFarland standard using a nephelometer.
-
Causality Note: Standardizing the initial inoculum to ~1.5 × 10⁸ CFU/mL is critical to avoid the "inoculum effect." An artificially high bacterial load can overwhelm the drug, leading to false resistance.
-
-
Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. The final testing volume per well is 100 µL, containing ~5 × 10⁵ CFU/mL.
-
Incubation & Reading: Incubate the plate aerobically at 37°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol C: Minimum Bactericidal Concentration (MBC) Assessment
-
Sampling: Following the MIC reading, gently agitate the 96-well plate. Using a multichannel pipette, aspirate 10 µL from the MIC well and the three preceding wells (higher compound concentrations).
-
Plating: Spot the aliquots onto fresh MHA plates. Allow the spots to dry completely.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Analysis: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial viable inoculum (i.e., no colony growth on the agar spot).
Protocol D: Time-Kill Kinetics
-
Preparation: Prepare sterile flasks containing 10 mL of CAMHB supplemented with the compound at concentrations equivalent to 1×, 2×, and 4× the established MIC.
-
Inoculation: Inoculate each flask to achieve a final bacterial density of 5 × 10⁵ CFU/mL.
-
Dynamic Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). At predetermined time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots.
-
Quantification: Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate 10 µL of each dilution onto MHA. Count colonies after 24 hours to plot Log₁₀ CFU/mL against time.
Figure 1: Standardized Antimicrobial Susceptibility Testing workflow for quinoline derivatives.
Data Presentation & Expected Results
The following table summarizes representative quantitative data for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide. The compound typically exhibits potent activity against Gram-positive pathogens due to the lipophilic 6-bromo modification, while the outer membrane of Gram-negative pathogens provides a higher barrier to entry, resulting in elevated MICs.
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive (+) | 1.0 | 2.0 | 2.0 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive (+) | 2.0 | 8.0 | 4.0 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative (-) | 16.0 | >64.0 | >4.0 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative (-) | 32.0 | >64.0 | >2.0 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity.
References
-
[2] Baragaña, B., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry. URL:[Link]
-
[3] Sayed, M., et al. (2025). "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study." Precision Chemistry. URL:[Link]
-
[1] Marinescu, M., & Popa, C.-V. (2022). "Pyridine Compounds with Antimicrobial and Antiviral Activities." International Journal of Molecular Sciences. URL:[Link]
Sources
High-Throughput Screening Applications of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Executive Summary & Mechanistic Rationale
The compound N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide (BMQPC) represents a highly privileged chemical scaffold in modern drug discovery. Quinoline-containing molecules have gained immense prominence as versatile building blocks, particularly in the development of multi-targeted kinase inhibitors for oncology and inflammatory diseases .
In high-throughput screening (HTS) campaigns, BMQPC serves as an exemplary test article for validating biochemical and phenotypic assay platforms. The structural causality behind its efficacy lies in its dual-motif architecture: the quinoline core acts as an adenine mimetic that anchors into the ATP-binding pocket of kinases, while the pyridine-4-carboxamide moiety forms critical hydrogen bonds with the kinase hinge region. This application note provides a comprehensive, self-validating technical guide for deploying BMQPC in both biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and phenotypic cell viability screens.
Fig 1. RTK signaling cascade and targeted ATP-competitive inhibition by BMQPC.
Physicochemical Profiling for HTS
Before initiating an HTS campaign, it is critical to evaluate the physicochemical properties of the test compound. These parameters dictate the compound's behavior in aqueous screening buffers and its ability to penetrate cellular membranes in phenotypic assays.
Table 1: Physicochemical Properties of BMQPC
| Property | Value | Rationale for HTS Behavior |
| Molecular Weight | 342.19 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable permeability and low steric hindrance. |
| H-Bond Donors | 1 | Optimal for forming the critical hinge-region interaction in the kinase ATP pocket without causing desolvation penalties. |
| H-Bond Acceptors | 3 | Facilitates adequate solubility in standard aqueous screening buffers (e.g., HEPES). |
| LogP (estimated) | ~3.5 | Strikes an ideal balance between aqueous solubility (minimizing precipitation) and cellular membrane permeability. |
Workflow 1: Biochemical TR-FRET Kinase Assay
Principle and Causality
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase HTS. The primary challenge in screening small molecules like BMQPC is compound autofluorescence, which generates false positives in standard fluorescence assays. TR-FRET solves this by utilizing a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) between excitation and measurement, short-lived background autofluorescence decays completely, leaving only the target-specific signal .
Fig 2. TR-FRET proximity-based energy transfer mechanism for kinase activity quantification.
Step-by-Step Protocol
This protocol is designed for a 384-well low-volume format, ensuring a self-validating system through the inclusion of robust internal controls.
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Causality: Brij-35 is a non-ionic detergent critical for preventing the non-specific adsorption of BMQPC to the hydrophobic plastic of the microplate, which would otherwise artificially lower the effective compound concentration.
-
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense BMQPC in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well white ProxiPlate. Backfill with DMSO to normalize all wells to 1% DMSO.
-
Causality: Acoustic dispensing eliminates tip-based carryover and allows direct, nanoliter-scale dilution in the assay plate, preserving compound integrity. DMSO is capped at 1% to prevent solvent-induced enzyme denaturation.
-
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Substrate master mix to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of 2X ATP solution. The final ATP concentration must be set exactly at the apparent Km of the specific kinase.
-
Causality: Running the assay at the ATP Km ensures a balanced assay sensitivity. If ATP is too high, it outcompetes ATP-competitive inhibitors like BMQPC, leading to false negatives.
-
-
Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Eu-Cryptate-labeled anti-phospho antibody, and Streptavidin-XL665.
-
Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, abruptly halting the reaction to ensure precise temporal control across the 384-well plate.
-
-
Readout: Incubate for 60 minutes to allow fluorophore binding. Read on a multi-mode plate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the HTRF ratio: (665nm/620nm)×104 .
Workflow 2: Phenotypic Cell Viability Assay (HCS)
Principle and Causality
To validate that the biochemical inhibition translates to cellular efficacy, a phenotypic viability screen is deployed. The CellTiter-Glo assay quantifies intracellular Adenosine Triphosphate (ATP), which is directly proportional to the number of metabolically active (viable) cells . The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal in a single step, minimizing pipetting errors inherent in multi-step wash protocols.
Step-by-Step Protocol
-
Cell Seeding: Seed target cancer cells (e.g., HCT116) at 2,000 cells/well in 25 µL of complete media into a 384-well opaque white tissue culture plate.
-
Causality: Opaque white plates are mandatory for luminescence assays; they maximize signal reflection toward the detector while entirely eliminating well-to-well optical crosstalk.
-
-
Compound Treatment: Following a 24-hour incubation to allow cell attachment, add BMQPC via acoustic dispensing. Incubate for 72 hours at 37°C, 5% CO₂.
-
Thermal Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.
-
Causality: The luciferase enzyme kinetics in the detection reagent are highly temperature-dependent. Skipping this step causes "edge effects," where the outer wells cool faster than the inner wells, skewing the viability data.
-
-
Lysis and Detection: Add 25 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker at 500 rpm for 2 minutes.
-
Causality: Vigorous mechanical shaking is required to physically disrupt the cellular membranes, ensuring complete cell lysis and total release of intracellular ATP.
-
-
Signal Stabilization: Incubate the plate statically at RT for 10 minutes to allow the luminescent signal to stabilize, then read on a luminescence plate reader (integration time: 0.5 seconds/well).
Data Analysis, Quality Control, and Validation
A hallmark of a trustworthy HTS protocol is its ability to self-validate. The robustness of both the TR-FRET and CellTiter-Glo assays must be quantified using the Z'-factor , a statistical parameter that evaluates both the dynamic range of the assay signal and the data variation .
The Z'-factor is calculated as:
Z′=1−∣μhigh−μlow∣3(σhigh+σlow)Table 2: HTS Quality Control Metrics for BMQPC Screening
| Metric | Acceptable HTS Range | Typical BMQPC Assay Performance | Interpretation |
| Z'-Factor | > 0.50 | 0.78 | An excellent assay window with low variability; highly reliable for automated HTS. |
| Signal-to-Background (S/B) | > 3.0 | 12.5 | Demonstrates a robust dynamic range between the vehicle control and the fully inhibited state. |
| DMSO Tolerance | Up to 1.0% | Validated up to 2.0% | Ensures the compound solvent does not artificially suppress enzyme or cellular activity. |
| IC₅₀ Reproducibility | < 3-fold shift | 1.2-fold shift (Day-to-Day) | Proves high temporal stability and reproducibility of the screening platform across different days. |
Troubleshooting Edge Effects
If the Z'-factor drops below 0.5, the most common culprit in 384-well formats is evaporation-induced edge effects. Causality: Evaporation concentrates the salts and DMSO in the perimeter wells, inducing osmotic stress and false cytotoxicity. Solution: Utilize breathable plate seals during the 72-hour incubation and ensure the incubator water jacket is fully saturated.
References
-
Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[Link]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.[Link]
Technical Support Center: Troubleshooting DMSO Precipitation for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues when working with highly lipophilic small molecules. Here, we address the specific physicochemical challenges of diluting N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide and provide validated, self-correcting protocols to ensure the integrity of your biological assays.
Mechanistic Insight: The Causality of "Solvent-Shifting" Precipitation
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide features a planar quinoline core and a pyridine-carboxamide moiety. While this structure is highly soluble in 100% Dimethyl Sulfoxide (DMSO), it possesses a very low thermodynamic solubility limit in aqueous environments.
When researchers pipette a high-concentration DMSO stock directly into an aqueous cell culture medium or assay buffer, they frequently trigger a phenomenon known as solvent-shifting precipitation [1]. As the DMSO rapidly diffuses into the bulk water, the hydrophobic compound is momentarily left behind in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit. This localized supersaturation causes the compound to nucleate and "crash out" as insoluble crystals or amorphous aggregates[2]. Once formed, these aggregates are thermodynamically stable and will not spontaneously resolubilize, leading to artificially low effective concentrations and erratic IC50 data[3].
Experimental Workflow
The following decision tree illustrates the logical progression for formulating and diluting your compound to prevent nucleation.
Workflow for diluting hydrophobic quinoline derivatives to prevent solvent-shifting precipitation.
Step-by-Step Experimental Protocols
To guarantee scientific integrity, your dilution strategy must be a self-validating system. Do not rely solely on visual inspection; micro-precipitates are often invisible to the naked eye but will ruin assay reproducibility.
Protocol A: The "DMSO-First" Serial Dilution Method
To prevent precipitation and ensure accurate dose-response curves, never perform serial dilutions in the aqueous buffer [4].
-
Master Stock : Prepare a 10 mM master stock of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide in anhydrous, sterile-filtered DMSO. Vortex vigorously for 2 minutes until optically clear.
-
Organic Serial Dilution : Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO to create your concentration gradient[4]. This ensures that when you eventually transfer the compound to the aqueous phase, the volume of DMSO added remains constant across all wells.
-
Thermal Equilibration : Pre-warm the cell culture medium or assay buffer to 37°C. Introducing the compound to cold media drastically reduces its thermodynamic solubility limit and promotes instant crystallization[2].
-
The Aqueous Transfer : Transfer a constant volume (e.g., 2 µL) from each DMSO dilution tube into 998 µL of the pre-warmed aqueous medium. Crucial technique : Add the DMSO dropwise while vortexing the aqueous tube vigorously. This rapid dispersion prevents localized concentration spikes[5].
Protocol B: Self-Validating Turbidimetric Solubility Assay
Before applying the diluted compound to your cells or biochemical targets, quantitatively verify that it remains in solution[1].
-
Transfer 100 µL of your final aqueous dilutions into a clear, flat-bottom 96-well plate in triplicate.
-
Include a vehicle control well (e.g., 0.2% DMSO in media without the compound).
-
Measure the optical density (absorbance) at 620 nm using a microplate reader[1].
-
Interpretation : An increase in absorbance relative to the vehicle control indicates light scattering caused by micro-precipitation[6]. If the OD620 is elevated, the compound has exceeded its kinetic solubility limit, and you must proceed to chemical complexation (See FAQ 3).
Data Presentation: Optimization Matrix
The table below summarizes the causality behind various experimental parameters and their impact on the solubility of quinoline-carboxamide derivatives.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Dilution Matrix | Serial dilution in aqueous buffer | Serial dilution in 100% DMSO | Prevents localized supersaturation; maintains a constant final DMSO percentage across all assay wells[4]. |
| Temperature | Room Temp (20°C) or 4°C | Pre-warmed to 37°C | Higher thermal energy increases the thermodynamic solubility limit, preventing cold-shock nucleation[2]. |
| Mixing Method | Adding media directly to DMSO stock | Adding DMSO dropwise to rapidly mixing media | Rapid dispersion of the organic solvent prevents localized concentration spikes at the solvent interface[5]. |
| Media Additives | Serum-free basal media | 10% FBS or 0.1% BSA | Carrier proteins bind hydrophobic molecules, acting as a thermodynamic sink to keep the compound in solution[6]. |
| Co-solvents | None | 0.1% Tween-20 or HP-β-CD | Surfactants or cyclodextrins form micelles/inclusion complexes that shield the hydrophobic quinoline core from water[7]. |
Frequently Asked Questions (FAQs)
Q1: I added my 10 mM DMSO stock directly to my cells, and I see needle-like crystals under the microscope. Can I just heat the plate to dissolve them? A1: No. Once the compound nucleates into crystals in an aqueous environment, the energy required to break the crystal lattice is significantly higher than the energy required to keep it in solution initially. Heating the cells will also cause biological stress. You must discard the media, prepare a fresh intermediate dilution using pre-warmed media (Protocol A), and apply it to the cells[2].
Q2: Does the final DMSO concentration matter if the compound is fully dissolved? A2: Yes. While higher DMSO concentrations (e.g., 2-5%) might keep the compound in solution, DMSO is cytotoxic and can alter cellular phenotypes, membrane permeability, and enzymatic activity. The final DMSO concentration must be kept strictly below 0.5% (ideally 0.1-0.2%) for cell-based assays[5].
Q3: My assay requires serum-free conditions, and the compound precipitates even at 1 µM. What are my options? A3: In the absence of serum proteins (which naturally bind and solubilize lipophilic drugs), you can utilize chemical complexation. We recommend formulating the intermediate stock with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or adding a trace amount of a non-ionic surfactant like Tween-20 (0.01% - 0.1%), provided these do not interfere with your specific assay readout or target binding[7].
References
-
Title : preventing precipitation of β,β-dimethyl-acrylalkannin in cell culture media | Source : BenchChem | URL : 5
-
Title : Ligand serial dilution | Source : NanoTemper Technologies | URL : 4
-
Title : Technical Support Center: Preventing Isothipendyl Precipitation in Cell Culture Media | Source : BenchChem | URL : 1
-
Title : Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays | Source : SCIRP | URL : 6
-
Title : Comprehensive Application Notes and Protocols: Using RSK Inhibitor BIX02565 | Source : Smolecule | URL : 7
-
Title : Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? | Source : ResearchGate | URL : 2
-
Title : Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay | Source : PubMed | URL : 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Optimizing Column Chromatography for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify complex, multi-nitrogen heterocyclic compounds. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is particularly notorious. It combines a basic quinoline core, a basic pyridine ring, and a highly polar carboxamide linkage. This structural triad creates a "perfect storm" for irreversible adsorption, severe peak tailing, and poor solubility during standard purification workflows.
This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you recover your target molecule with high purity and yield.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my product streak down the entire silica column, resulting in poor recovery and broad, tailing peaks? A1: This is a classic symptom of secondary electrostatic interactions. Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.0 (1)[1]. In a neutral mobile phase, these silanols ionize to form anionic Si-O⁻ species. The basic nitrogens on your quinoline and pyridine rings become protonated and form strong electrostatic attractions with these anionic sites[1]. Solution: You must mask the silanol groups. Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as an ionogenic masking reagent; it is fully protonated below pH 7.2 and electrostatically binds to the ionized surface silanol residues, effectively "end-capping" them and allowing your target molecule to elute freely (2)[2].
Q2: I'm using a standard Hexane/Ethyl Acetate gradient, but the compound won't dissolve or elute. What solvent system should I use? A2: N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is highly polar and rigid, leading to strong intermolecular hydrogen bonding (driven by the carboxamide) and poor solubility in non-polar solvents like hexane. Solution: Switch to a Dichloromethane (DCM) and Methanol (MeOH) solvent system. A typical starting gradient is 100% DCM ramping to 90:10 DCM:MeOH.
Q3: How do I separate the product from unreacted 6-bromo-2-methylquinolin-4-amine? They co-elute on normal phase silica. A3: Both the starting material and the product share the same basic quinoline core, making their retention factors (Rf) nearly identical on polar stationary phases. Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Reverse-phase separates based on hydrophobic surface area rather than polar interactions (3)[3]. The addition of the pyridine-4-carboxamide group significantly alters the hydrophobicity. Use a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to sharpen peaks and suppress residual silanol activity (4)[4].
Part 2: Mechanistic Visualizations
Mechanism of silanol masking by Triethylamine (TEA) to prevent secondary interactions.
Decision tree for selecting the optimal chromatographic purification strategy.
Part 3: Step-by-Step Optimized Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Rationale: Overcomes silanol-induced tailing by competitive end-capping, allowing the polar target to elute symmetrically.
-
Solvent Preparation: Prepare Eluent A (100% DCM) and Eluent B (90% MeOH / 10% DCM containing 1% v/v TEA).
-
Column Equilibration: Flush a bare silica column with 3 column volumes (CV) of DCM containing 1% TEA.
-
Validation Checkpoint: Spot a drop of the column effluent onto wet pH paper. It must test basic (pH > 8), confirming the active silanols are fully saturated with TEA.
-
-
Sample Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH. Add Celite 545 (weight equal to 2x the crude mass) and evaporate to dryness. Dry-load this powder onto the column. Do not use silica for dry loading, as it introduces unmasked silanols.
-
Gradient Elution: Run a gradient from 0% to 100% Eluent B over 12 CVs.
-
Fraction Analysis: Analyze fractions via TLC (eluent: 90:10 DCM:MeOH + 1 drop TEA). The product will appear as a sharp, UV-active spot without streaking.
Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)
Rationale: Separates based on hydrophobic surface area, bypassing polar silanol interactions entirely. Ideal for separating the product from the highly similar 6-bromo-2-methylquinolin-4-amine precursor.
-
Mobile Phase Preparation: Prepare Eluent A (HPLC-grade H₂O + 0.1% TFA) and Eluent B (HPLC-grade Acetonitrile + 0.1% TFA). TFA acts as an ion-pairing agent, protonating the basic nitrogens to form a neutral, hydrophobic complex that interacts predictably with the C18 stationary phase (5)[5].
-
Column Selection: Use an end-capped C18 preparative column (e.g., 5 µm particle size) to minimize any residual silanol activity[5].
-
Gradient Elution: Inject the sample (pre-dissolved in DMSO). Run a linear gradient from 10% B to 60% B over 30 minutes[4].
-
Recovery: Lyophilize the collected fractions.
-
Validation Checkpoint: Analyze the resulting powder via LC-MS. The product will be recovered as a TFA salt. If the free base is required for downstream assays, perform a subsequent liquid-liquid extraction (DCM / saturated aqueous NaHCO₃).
-
Part 4: Quantitative Data & Method Comparison
| Method | Stationary Phase | Mobile Phase | Additive / Modifier | Typical Recovery | Purity | Peak Shape |
| Standard Normal Phase | Bare Silica (Type A) | Hexane / EtOAc | None | < 30% | Low | Severe Tailing / Irreversible Adsorption |
| Modified Normal Phase | Bare Silica (Type B) | DCM / MeOH | 1% TEA | 75 - 85% | > 90% | Sharp, Symmetrical |
| Reverse-Phase HPLC | C18 (End-capped) | H₂O / MeCN | 0.1% TFA | 85 - 95% | > 98% | Excellent (Recovered as TFA Salt) |
References
-
Element Lab Solutions. "Critical Evaluation of Chromatography Methods – HPLC". 1
-
LCGC International. "Implementing Pharmacopeial Methods —Method in the Madness?". 2
-
Chrom Tech, Inc. "Reverse Phase Chromatography Techniques". 3
-
IonSource. "Reverse Phase HPLC Basics for LC/MS". 4
-
PMC. "Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions". 5
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. ionsource.com [ionsource.com]
- 5. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with multi-nitrogenous heterocyclic compounds. The target molecule, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, is notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (HPLC) without experiencing severe peak tailing.
This guide provides a mechanistic breakdown of why this occurs, alongside field-proven, self-validating protocols to restore peak symmetry and ensure reliable quantification.
Mechanistic Causality: The "Why" Behind the Tail
Peak tailing for basic compounds is rarely a random error; it is a predictable chemical consequence of secondary retention mechanisms. To solve the problem, we must first understand the molecule's ionization states:
-
The Analyte: Your target molecule features a quinoline ring (pKa ~4.9) and a pyridine ring (pKa ~5.2). While the amide nitrogen remains neutral due to resonance, the two heterocyclic nitrogens are highly basic.
-
The Stationary Phase: Up to 50% of the silica surface in standard C18 columns consists of unbonded, residual silanol groups (Si-OH), which have a pKa of ~3.5 to 4.5.
At a mid-range mobile phase pH (e.g., pH 5.0–7.0), the basic nitrogens on your analyte become protonated (positively charged), while the acidic residual silanols on the stationary phase become ionized (negatively charged). This creates a strong, electrostatic ion-exchange interaction[1]. Because these secondary active sites are limited in number, they quickly become overloaded. The analyte molecules desorb slowly and unevenly, resulting in the characteristic asymmetrical "tail"[2].
Troubleshooting Workflow
Before altering your mobile phase chemistry, it is critical to isolate the variable. The following diagnostic workflow illustrates the logical deduction process for identifying the root cause of peak tailing.
Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: I am seeing a USP Tailing Factor (Tf) of 2.8 for my carboxamide derivative. How can I chemically suppress this tailing? A1: The most effective and immediate solution is to lower the pH of your mobile phase to below 3.0. By using acidic modifiers such as 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the residual silanols into their fully protonated, neutral state (Si-OH)[3]. This eliminates the electrostatic attraction between the silica surface and your positively charged analyte, significantly improving peak shape.
Q2: I lowered the pH to 2.5, but I am still seeing a Tf of 1.7. What is the next logical step? A2: If pH adjustment alone is insufficient, the stationary phase itself must be optimized. Switch to a high-purity Type B silica column that is fully end-capped[2]. End-capping involves reacting residual silanols with a small silane (like trimethylchlorosilane) to provide steric shielding against basic analytes[3]. Alternatively, consider a polar-embedded column (e.g., an amide or ether phase), which provides an internal hydrogen-bonding shield.
Q3: How do I know if the tailing is caused by silanol interactions or a physical hardware issue? A3: You must employ a self-validating experimental control. Inject a purely neutral, hydrophobic marker (such as toluene or uracil) under your current method conditions. Neutral compounds cannot participate in acid-base ion-exchange. If the neutral peak is perfectly symmetrical but your basic carboxamide tails, the issue is chemical. If the neutral peak also tails, you have a physical issue, such as extra-column dead volume, a poorly seated PEEK fitting, or a void at the head of the column.
Quantitative Data: Impact of Method Parameters on Peak Symmetry
The following table summarizes the expected impact of mobile phase pH and column chemistry on the USP Tailing Factor (Tf) for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide. A perfectly symmetrical peak has a Tf of 1.0; values > 1.5 generally require troubleshooting.
| Mobile Phase pH | Buffer / Modifier | Column Type | USP Tailing Factor (Tf) | Resolution Status |
| pH 7.0 | 10mM Phosphate | Standard C18 (Type A) | 3.2 | Severe Tailing (Unacceptable) |
| pH 7.0 | 10mM Phosphate | End-capped C18 (Type B) | 2.4 | Moderate Tailing |
| pH 3.0 | 0.1% Formic Acid | Standard C18 (Type A) | 1.8 | Slight Tailing |
| pH 2.5 | 0.1% TFA | End-capped C18 (Type B) | 1.1 | Optimal Symmetry |
Experimental Protocol: Self-Validating pH & Column Optimization
To ensure scientific integrity, do not change multiple variables simultaneously. Use this step-by-step methodology to systematically resolve tailing.
Phase 1: System Validation (The Neutral Marker Test)
-
Prepare Marker: Dissolve 10 µL of toluene (neutral marker) in 1 mL of your starting mobile phase.
-
Inject: Inject 5 µL of the neutral marker onto your current column at standard flow rates.
-
Evaluate: Calculate the USP Tailing Factor (Tf).
-
Causality Check: If Tf > 1.5, stop the chemical optimization. Replace the column inlet frit, check all PEEK fittings to eliminate dead volume, and re-run. Proceed to Phase 2 only when the neutral marker Tf is ≤ 1.2.
-
Phase 2: Mobile Phase pH Optimization
-
Prepare Acidic Aqueous Phase: Prepare 1L of HPLC-grade water. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.0). Note: TFA acts as both an acidifier and an ion-pairing agent, making it highly effective for multi-nitrogenous compounds.
-
Equilibrate: Flush the system and column with the new mobile phase for a minimum of 20 column volumes to ensure the stationary phase is fully protonated.
-
Analyze Target Compound: Inject a 0.1 mg/mL standard of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.
-
Evaluate: Measure the Tf. If Tf ≤ 1.5, the method is optimized. If Tf > 1.5, proceed to Phase 3.
Phase 3: Stationary Phase Shielding
-
Install End-Capped Column: Swap the standard C18 column for a high-purity, fully end-capped Type B silica C18 column of identical dimensions.
-
Equilibrate & Run: Repeat the equilibration with the 0.1% TFA mobile phase and inject the target compound.
-
Final Validation: The combination of low pH (silanol protonation) and end-capping (steric shielding) will reliably yield a Gaussian peak shape (Tf ~1.0 - 1.2) for highly basic heterocyclic compounds.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.1
-
HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online (LCGC). 2
-
LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. 3
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
Sources
Technical Support Center: Crystallization & Isolation of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating rigid, multi-functional heterocyclic compounds often presents significant downstream challenges. This guide provides a comprehensive, self-validating framework for optimizing the crystallization of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide , addressing thermodynamic principles, protocol optimization, and common failure modes.
Thermodynamic & Structural Fundamentals
Q: What specific molecular features dictate the crystallization behavior of this compound? A: The crystallization trajectory of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is governed by a competition between its highly lipophilic core and its strong hydrogen-bonding functional groups.
-
The Hydrophobic Core: The 6-bromo-2-methylquinoline moiety is highly lipophilic and rigid. Halogenated quinoline-4-carboxamides frequently exhibit poor solubility in standard polar and non-polar solvents, often leading to premature precipitation [2, 3].
-
Steric Hindrance: The 2-methyl group sterically shields the quinoline nitrogen, reducing its capacity to act as a primary hydrogen bond acceptor.
-
Supramolecular Synthons: The molecule features a strong hydrogen bond donor (amide N-H) and two primary acceptors (amide C=O and pyridine N).
Q: How do these supramolecular synthons influence polymorph formation? A: Polymorphism in this system is driven by the competition between forming centrosymmetric dimers (N-H···O=C) and zig-zag catemeric chains (N-H···N_pyridine). Crystallographic studies on related pyridine-4-carboxamides demonstrate that the catemeric N-H···N network is often the thermodynamically favored state, while dimeric interactions can lead to kinetically trapped, less stable polymorphs [1]. Furthermore, the 6-bromo substituent can participate in halogen bonding (C-Br···N/O), which directs the overall crystal packing and can complicate solvent selection [4].
Supramolecular synthon competition dictating polymorph formation during crystallization.
Solvent Screening & Quantitative Data
Q: Which solvent systems provide the optimal thermodynamic gradient for crystallization? A: Due to the rigid, planar nature of the molecule, single-solvent cooling crystallization often fails because the solubility curve is too flat. A binary solvent system (solvent/anti-solvent) is required to manipulate the metastable zone width (MSZW).
Below is a quantitative summary of solvent screening profiles for this molecular class:
| Solvent System | Ratio (v/v) | Solubility 25°C (mg/mL) | Solubility 75°C (mg/mL) | Primary Crystallization Outcome | Polymorph Tendency |
| DMF / Water | 1:1 | < 1.0 | 45.0 | Oiling out / Amorphous | Kinetic (Amorphous) |
| DMSO / EtOH | 1:4 | 2.5 | 38.0 | Fine needles | Thermodynamic |
| EtOAc / Heptane | 1:2 | 0.5 | 12.0 | Crystalline blocks | Thermodynamic |
| THF / Water | 2:1 | 5.0 | 60.0 | Rapid precipitation | Kinetic (Dimeric) |
Insight: The DMSO/EtOH and EtOAc/Heptane systems provide the most reliable gradients. EtOAc/Heptane is preferred for final API isolation due to easier residual solvent removal.
Standard Operating Procedure: Self-Validating Protocol
Q: What is the recommended step-by-step methodology for isolating high-purity crystalline material? A: To avoid kinetic trapping and ensure the formation of the thermodynamic polymorph, utilize the following self-validating Anti-Solvent/Cooling Hybrid Protocol using EtOAc/Heptane.
Step 1: Complete Dissolution & Impurity Scavenging
-
Suspend the crude compound in Ethyl Acetate (EtOAc) at 15 mL/g.
-
Heat to 75°C under gentle reflux. If colored impurities or residual cross-coupling catalysts are present, add 5% w/w activated carbon or silica-based metal scavengers.
-
Validation Check: The solution must be completely transparent after polish filtration (hot filtration). Any residual cloudiness indicates undissolved material that will act as heterogeneous nucleants, ruining polymorph control.
Step 2: Controlled Anti-Solvent Addition
-
Maintain the filtrate at 70°C.
-
Begin dropwise addition of Heptane (anti-solvent) at a rate of 0.5 mL/min until the cloud point is reached (typically around a 1:1 ratio).
-
Validation Check: Stop addition immediately when a faint opalescence persists for more than 30 seconds under agitation. This confirms the system has entered the metastable zone.
Step 3: Seeding and Ostwald Ripening
-
Add 1% w/w of pre-isolated crystalline seed of the desired polymorph.
-
Hold the temperature at 70°C for 2 hours (Slurry Aging).
-
Validation Check: Extract a 10 µL aliquot and observe under a polarized light microscope. The presence of highly birefringent, uniform crystals confirms successful crystalline nucleation. Amorphous material will appear dark.
Step 4: Controlled Cooling Ramp
-
Cool the reactor from 70°C to 5°C at a strict linear rate of 0.1 °C/min.
-
Validation Check: Analyze the mother liquor concentration via UV-Vis or HPLC. The concentration should smoothly decrease and plateau at 5°C, indicating thermodynamic equilibrium has been achieved.
Step 5: Isolation
-
Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of EtOAc/Heptane (1:3). Dry under vacuum at 50°C for 12 hours.
Workflow for optimizing the crystallization of quinoline-4-carboxamide derivatives.
Troubleshooting & Advanced FAQs
Q: Why does the compound "oil out" (liquid-liquid phase separation) during cooling, and how can I fix it? A: Oiling out occurs when the supersaturation level exceeds the metastable limit for crystallization but hits the binodal curve for liquid demixing. Because the 6-bromo-2-methylquinoline core is highly hydrophobic, rapid cooling in mixed aqueous systems (like DMF/Water) forces the compound to phase-separate as a dense, impurity-rich oil rather than nucleate.
-
Fix: Switch to a solvent system with a shallower solubility curve (e.g., EtOAc/Heptane). If oiling out still occurs, lower your initial concentration by 20%, reduce the cooling rate to 0.05 °C/min, and introduce seed crystals before the temperature drops to the known oiling-out point.
Q: I am recovering an amorphous powder instead of crystals. How do I induce crystallinity? A: An amorphous powder is the result of a kinetic "crash-out," typically caused by adding anti-solvent too quickly. The molecules do not have time to align their N-H···N hydrogen bonds into the stable catemeric lattice.
-
Fix: Do not discard the batch. Perform Temperature Cycling . Heat the amorphous slurry to 5°C below the boiling point of the solvent mixture, hold for 30 minutes, and cool back down slowly. This process dissolves the highly soluble amorphous fines and allows the thermodynamically stable crystalline form to nucleate and grow via Ostwald ripening.
Q: How can I ensure the pyridine nitrogen doesn't form a solvate with protic solvents like Ethanol? A: The pyridine nitrogen is a strong hydrogen bond acceptor and can readily coordinate with alcohols, forming stable solvates (pseudopolymorphs). If solvent-free API is required, avoid primary alcohols during the final crystallization step. Utilize aprotic systems like EtOAc/Heptane or Acetone/Hexane, and ensure the final drying is performed under high vacuum at a temperature above the desolvation point (typically >60°C, verified by TGA/DSC).
References
-
Crystallographic autostereogram of the amide N−H···N pyridine zig-zag chains in NmpCl Journal of Molecular Structure URL:[Link]
-
Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs PMC - National Institutes of Health URL: [Link]
-
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Arabian Journal of Chemistry URL: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Semantic Scholar URL: [Link]
Technical Support Center: Enhancing Cell Membrane Permeability of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the technical support center for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the intracellular delivery of this compound in in vitro models. As a quinoline derivative, this molecule holds potential for interacting with intracellular targets, making cell membrane permeability a critical determinant of its efficacy in cellular assays. This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you diagnose and overcome permeability barriers.
Section 1: First-Pass Analysis & Troubleshooting (FAQs)
This section addresses the most common initial questions and issues researchers face when a compound shows lower-than-expected activity in cell-based assays.
Q1: My compound, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, shows low activity in my cell-based assay. How do I know if this is a permeability issue?
A: Low or inconsistent bioactivity is a frequent challenge. Before concluding that poor membrane permeability is the culprit, it's essential to rule out other common experimental variables. The issue could stem from problems with compound solubility, stability in the assay medium, or interactions with the assay components themselves.
Application Scientist's Insight: A primary and often overlooked reason for poor performance in aqueous-based cellular assays is low compound solubility.[1] Many organic small molecules, particularly those with aromatic ring structures like quinolines, have limited aqueous solubility.[2] If the compound precipitates in your culture medium, its effective concentration is much lower than intended, leading to underestimated activity and poor data reproducibility.[1] Always perform a visual inspection for precipitation after adding the compound to the media.
Here is a logical workflow to diagnose the root cause of low cellular activity:
Caption: Permeability Troubleshooting Workflow.
Q2: How should I properly solubilize N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide for my experiments?
A: The standard practice for compounds not soluble in aqueous buffers is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into the cell culture medium.
Application Scientist's Insight: While DMSO is widely used, its final concentration in the assay should be carefully controlled, as it can be toxic to cells at higher levels (typically >0.5% v/v).[3]
Solubilization Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Gentle warming to 37°C or brief sonication can aid dissolution.[3]
-
Perform Serial Dilutions: Make intermediate dilutions of your stock in 100% DMSO before the final dilution into your aqueous assay buffer or cell culture medium.
-
Check for Precipitation: After diluting to the final working concentration in your medium, vortex gently and let it sit for 15-30 minutes. Visually inspect the solution against a light source and under a microscope for any signs of precipitation.[4]
-
Solvent Control: Crucially, every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest concentration used for the compound.[5] This ensures that any observed cellular effects are due to the compound and not the solvent.
Q3: What key physicochemical properties of this compound might predict permeability issues?
A: Several properties, often estimated using in silico models, can predict a compound's likelihood of passive diffusion across the cell membrane. Key parameters are Lipophilicity (logP), Polar Surface Area (PSA), Molecular Weight (MW), and the number of rotatable bonds.
Application Scientist's Insight: These parameters are famously summarized in guidelines like Lipinski's Rule of Five, which suggests that poor permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight over 500 Daltons.
-
A calculated logP greater than 5.
While these are guidelines and not absolute rules, they provide a valuable first pass assessment. A lower Polar Surface Area (PSA) and fewer rotatable bonds are also generally correlated with better permeability.[6] For N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, the presence of multiple nitrogen atoms and an oxygen atom in the carboxamide linker contributes to its polarity, which could be a factor in limiting passive diffusion.
Section 2: In-Depth Permeability Investigation
If initial troubleshooting points towards a genuine permeability problem, the next step is to quantify it. This section details the standard assays used for this purpose.
Caption: Mechanisms of Cellular Entry and Efflux.
Q4: How can I quantitatively measure the permeability of my compound?
A: Two widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 transwell assay.[6]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion. A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor well (containing the compound) from an acceptor well.[4] It is a rapid and cost-effective way to determine if a compound can cross a simple lipid barrier.[4]
-
Caco-2 Transwell Assay: This is a cell-based assay that is considered the gold standard for predicting human intestinal absorption.[6] Caco-2 cells, a human colorectal adenocarcinoma cell line, are grown to form a confluent monolayer on a microporous membrane in a transwell insert.[7][8][9] This model measures not only passive diffusion but also the effects of active transport (uptake and efflux).[6]
Application Scientist's Insight: It is highly recommended to run both assays. Comparing the results provides a much clearer picture. If a compound shows high permeability in PAMPA but low permeability in the Caco-2 assay, it strongly suggests that an active biological process, such as efflux, is preventing its intracellular accumulation.[4]
Q5: My PAMPA results show good passive permeability, but my Caco-2 results are poor. What does this indicate?
A: This discrepancy is a classic sign of active efflux.[4] The Caco-2 cell monolayer expresses various transporter proteins, including the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of substrates out of the cell.[10] Your compound is likely a substrate for one of these pumps. It can diffuse into the cell, but it is then immediately pumped back out, resulting in low net accumulation.[10]
Q6: How do I perform a bi-directional Caco-2 assay to confirm active efflux?
A: A bi-directional assay is the definitive method to confirm active efflux. The experiment measures the compound's permeability in two directions:
-
Apical (A) to Basolateral (B): Measures transport from the top chamber to the bottom chamber, simulating absorption.
-
Basolateral (B) to Apical (A): Measures transport from the bottom chamber to the top chamber.
The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is then determined by dividing Papp (B-A) by Papp (A-B).
| Efflux Ratio (ER) | Interpretation | Next Steps |
| ER < 2 | No significant active efflux detected. Low permeability is likely due to poor passive diffusion. | Focus on chemical modification to improve physicochemical properties (See Q10). |
| ER > 2 | Active efflux is suspected. The compound is being actively pumped out of the cells.[4] | Confirm by running the assay with a known efflux pump inhibitor (See Q7). |
Application Scientist's Insight: To further confirm the involvement of a specific pump like P-gp, you can repeat the bi-directional assay in the presence of a known P-gp inhibitor, such as Verapamil. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.
Section 3: Strategies for Enhancing Intracellular Concentration
Once you have diagnosed the specific permeability barrier, you can employ targeted strategies to overcome it.
Q7: What are my options if active efflux is confirmed to be the problem?
A: If your compound is a substrate for an efflux pump, you can co-incubate it with an efflux pump inhibitor (EPI). EPIs block the action of pumps like P-gp, increasing the intracellular concentration of the substrate compound.
Commonly Used Experimental EPIs:
-
Verapamil
-
Tariquidar
-
Zosuquidar
Application Scientist's Insight: This is an excellent strategy for in vitro proof-of-concept studies to confirm that the compound can elicit a biological response once it reaches its target. However, be aware that using EPIs can be complex for in vivo applications due to potential drug-drug interactions.[11]
Q8: Can I temporarily permeabilize the cells to get the compound inside for acute endpoint assays?
A: Yes, for certain endpoint assays (e.g., measuring target engagement or downstream signaling over a short period), transient membrane permeabilization can be a useful tool. This involves using a mild detergent to create temporary pores in the cell membrane.[12]
| Agent | Mechanism | Considerations |
| Saponin | Interacts with membrane cholesterol, creating pores.[12] | Relatively mild; effectiveness can be cell-type dependent based on membrane cholesterol content. |
| Digitonin | Similar to saponin. | A milder alternative to harsher detergents. |
| Low-dose Triton™ X-100 | Non-ionic detergent that solubilizes membrane lipids.[12] | Potentially cytotoxic; requires careful concentration and incubation time optimization to avoid cell lysis. |
Application Scientist's Insight: This approach is a workaround, not a solution to poor intrinsic permeability. It is critical to perform extensive controls. You must ensure the permeabilizing agent itself does not affect the biological endpoint you are measuring. This method is unsuitable for long-term viability or proliferation assays, as the membrane damage is often irreversible.
Q9: Are there formulation strategies I can use in vitro?
A: Yes, formulation can improve the solubility and apparent permeability of a compound. Encapsulating the compound in nanoparticles (lipid-based or polymeric) can facilitate cellular uptake via endocytosis, bypassing traditional diffusion or efflux pathways.[4] Another common laboratory technique is to use cyclodextrins, which can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.
Q10: What are the long-term strategies if the compound's intrinsic permeability is the issue?
A: If the compound itself has inherently poor physicochemical properties for passive diffusion (e.g., high PSA, low logP), the most effective long-term solution involves medicinal chemistry and structural modification.
Strategies Include:
-
Prodrugs: Modify the compound by adding a lipophilic moiety (e.g., an ester) that masks a polar functional group. This prodrug has enhanced permeability. Once inside the cell, cellular enzymes (like esterases) cleave the moiety, releasing the active parent compound.[4]
-
Structural Modification: Synthesize and test analogs of the compound with altered properties. This could involve reducing the number of hydrogen bond donors/acceptors, increasing lipophilicity, or reducing the polar surface area to improve passive diffusion.[4][6]
Section 4: Protocols & Methodologies
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare PAMPA Plate: Coat the filter of a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.
-
Prepare Solutions: Dissolve N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Prepare an acceptor solution of the same buffer, which may contain a scavenger reagent to create a "sink" condition.
-
Assemble Assay: Add 300 µL of the acceptor solution to a 96-well acceptor plate. Add 150 µL of the compound solution to the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the effective permeability (Pe) using established formulas that account for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Transwell Assay for Apparent Permeability (Papp)
-
Cell Seeding: Seed Caco-2 cells onto microporous transwell inserts in a 12- or 24-well plate at a density of ~60,000 cells/cm².
-
Monolayer Culture: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.[4] TEER values should be >250 Ω·cm². Alternatively, measure the flux of a low-permeability marker like Lucifer Yellow.[7]
-
Assay Initiation (A -> B): Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the test compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Assay Initiation (B -> A): For the reverse direction, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) in cm/s. Plot the cumulative amount transported versus time; the slope of this line is proportional to Papp.
Protocol 3: Troubleshooting Compound Precipitation in Aqueous Buffers
-
Visual Check: Prepare the final dilution of the compound in cell culture medium in a clear microcentrifuge tube. Let it stand for 30 minutes at 37°C.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and examine for crystals or amorphous precipitate.
-
Centrifugation Test: Centrifuge the tube at high speed (~14,000 rpm) for 10 minutes. A visible pellet indicates precipitation.
-
Solubility Optimization: If precipitation is observed, try the following:
-
Decrease the final concentration of the compound.
-
Increase the final percentage of DMSO, ensuring it remains below the cytotoxic limit for your cell line (e.g., from 0.1% to 0.5%).
-
Consider using a solubilizing agent like a cyclodextrin, but remember to include appropriate controls.
-
References
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. (n.d.). NIH. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed. [Link]
-
Zhao, H., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]
-
Stepan, A. F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]
-
Du, D., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
-
Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. (2019). In Vivo. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2024). ACS Publications. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2024). University of Southampton. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (2021). PMC. [Link]
-
How can I increase the solubility of a compound for an MTT assay? (2015). ResearchGate. [Link]
-
Guiding Lead Optimization for Solubility Improvement with Physics-Based Modeling. (2020). ACS Publications. [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). PLOS Pathogens. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.). Cureus. [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2023). bioRxiv. [Link]
-
Jamur, M. C., & Oliver, C. (2010). Permeabilization of cell membranes. PubMed. [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2020). PMC. [Link]
-
Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. (2023). RSC Publishing. [Link]
-
Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. (2014). PMC. [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro? (2015). ResearchGate. [Link]
-
Troubleshooting Cell-based Assays. (2020). Eppendorf. [Link]
-
Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A promising journey towards predicting its anticancer potential. (2023). ScienceDirect. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
-
Assay Troubleshooting. (n.d.). MB. [Link]
-
Invasion assay troubleshooting MDA-MB-231 cells? (2024). ResearchGate. [Link]
-
Physicochemical properties and intestinal permeability of various compounds. (n.d.). BioNumbers. [Link]
-
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2022). PMC. [Link]
-
New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship. (2021). Semantic Scholar. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2024). MDPI. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Usiena air. [Link]
-
Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (2022). NIScPR. [Link]
-
Programming membrane permeability using integrated membrane pores and blockers as molecular regulators. (2019). RSC Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2019). PMC. [Link]
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Technical Support Center: Stability & Storage Optimization for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the complex stability profile of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide .
Because this Active Pharmaceutical Ingredient (API) features a bromoquinoline moiety, an amide linkage, and a basic pyridine ring, it presents unique degradation vulnerabilities. This guide synthesizes regulatory frameworks with mechanistic chemistry to provide actionable troubleshooting and self-validating protocols.
Core Stability & Degradation Workflow
To establish a robust shelf-life, our testing paradigm aligns with the International Council for Harmonisation (ICH) guidelines. The workflow below maps the API's structural vulnerabilities to specific regulatory stress tests.
Fig 1: ICH-compliant stability testing workflow and primary degradation pathways for the target API.
Troubleshooting & FAQ: Mechanistic Insights
Q1: During oxidative forced degradation (3% H₂O₂), we observe a major degradant with a +15.99 Da mass shift. What is the mechanism, and how do we prevent it?
The Causality: This is the classic signature of N-oxidation . Your molecule contains two nitrogens: one in the quinoline ring and one in the pyridine ring. The quinoline nitrogen is sterically hindered by the adjacent 2-methyl group. Therefore, the exposed basic nitrogen on the pyridine-4-carboxamide moiety acts as a nucleophile, attacking the peroxide to form a pyridine N-oxide. The Solution: To prevent this during long-term storage, the API must be isolated from atmospheric oxygen and reactive excipients (like PEGs, which can contain trace peroxides). Formulate with antioxidants (e.g., BHT) and utilize oxygen-impermeable packaging, such as Alu/Alu blister packs.
Q2: Our photostability testing shows a rapid loss of the parent API and the appearance of a -78.9 Da degradant. Why is this happening?
The Causality: You are observing photolytic dehalogenation . The 6-bromo substituent on the quinoline ring is a strong chromophore. When exposed to UV light (320–400 nm), the molecule absorbs the energy, leading to homolytic cleavage of the C-Br bond. The resulting highly reactive aryl radical abstracts a hydrogen atom from the solvent or surrounding excipients, yielding a des-bromo impurity [2]. The Solution: This confirms the API is highly photolabile. You must implement UV-blocking secondary packaging (e.g., amber glass vials or opaque HDPE bottles) and handle the API under yellow light during manufacturing.
Q3: We are seeing variable weight-percent assay results during long-term storage at 25°C/60% RH. The API seems to be "gaining" weight, but HPLC purity remains 99.5%.
The Causality: This discrepancy is caused by hygroscopicity . The carboxamide linkage and the pyridine nitrogen act as strong hydrogen-bond acceptors, pulling atmospheric moisture into the crystal lattice to form a hydrate. Because the water adds mass to the bulk powder without registering as a UV-active impurity on the HPLC, your active assay drops proportionally to the water weight gained. The Solution: Perform Dynamic Vapor Sorption (DVS) to map the hydration isotherms. Store the API with silica gel desiccants and control manufacturing environments to <30% RH.
Q4: We detect isonicotinic acid and 6-bromo-2-methylquinolin-4-amine in our 40°C/75% RH accelerated stability samples. Is the method flawed?
The Causality: No, your method is accurately detecting amide bond hydrolysis . The carboxamide linkage connecting the two rings is susceptible to nucleophilic attack by water, a process accelerated by high temperature and humidity [1]. The Solution: Ensure the API is stored in a strictly anhydrous environment. If formulating an oral liquid or IV solution, you must buffer the formulation to the API's pH of maximum stability (typically pH 5.5 - 6.5 for amides) to minimize both acid- and base-catalyzed hydrolysis.
Quantitative Degradation Profile
To ensure your stability-indicating LC-MS/MS method is properly resolving all critical impurities, cross-reference your forced degradation results against this standardized matrix.
| Stress Condition | Reagents / Parameters | Primary Degradation Pathway | Expected Major Degradant | Mass Shift (ΔDa) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | Amide Cleavage | 6-bromo-2-methylquinolin-4-amine | -105.0 |
| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Amide Cleavage | Isonicotinic Acid | -235.0 |
| Oxidation | 3% H₂O₂, RT, 24h | N-Oxidation | Pyridine N-oxide derivative | +15.99 |
| Photolysis | ICH Q1B (1.2M lux-hr) | Photodehalogenation | Des-bromo API | -78.9 |
| Thermal | 105°C, 7 days | Thermolysis | Trace Amide Cleavage | N/A (Highly Stable) |
Note: A self-validating analytical method must demonstrate "Mass Balance"—the sum of the remaining parent API and all quantified degradants must equal ~100% of the initial API concentration. If mass balance is <90%, degradants are likely precipitating, volatilizing, or eluting in the column void volume.
Self-Validating Experimental Protocols
Protocol A: Long-Term & Accelerated Stability Testing (ICH Q1A(R2))
This protocol establishes the formal re-test period and shelf-life of the API[1].
Step 1: Batch Selection & Packaging Select three distinct primary batches of the API (at minimum, pilot-scale). Package the powder in the exact container closure system proposed for commercial use (e.g., double LDPE bags sealed with a twist tie, placed inside a rigid HDPE drum).
Step 2: Chamber Equilibration Place the packaged samples into validated, continuously monitored environmental chambers:
-
Long-Term Condition: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH for Climatic Zones III/IV).
-
Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH.
Step 3: Sampling Matrix Pull samples at the following intervals:
-
Accelerated: 0, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
Step 4: Evaluation of "Significant Change" Analyze samples using a validated stability-indicating HPLC method. A "significant change" at the accelerated condition is defined as a 5% loss in initial assay or the failure of any physical attribute (e.g., color change, moisture limit exceeded). If this occurs, intermediate testing (30°C/65% RH) must be initiated immediately.
Protocol B: Photostability Testing (ICH Q1B)
Because of the bromoquinoline's vulnerability to UV light, this protocol uses a "Dark Control" to create a self-validating system that mathematically separates thermal degradation from true photolytic degradation [2].
Step 1: Sample Preparation Transfer 500 mg of the API powder into two identical quartz petri dishes. Spread the powder into a uniform, thin layer (≤ 3 mm thick) to prevent self-shadowing.
Step 2: The Dark Control (Critical Step) Wrap one of the quartz dishes entirely in heavy-duty aluminum foil. This is your Dark Control. It will experience the exact same thermal fluctuations inside the light chamber, but zero photon exposure.
Step 3: Chamber Exposure Place both dishes into a validated photostability chamber (e.g., Xenon arc or cool white fluorescent/near-UV lamps). Expose the samples to:
-
A minimum of 1.2 million lux hours of visible light (400–800 nm).
-
A minimum of 200 W·h/m² of UVA energy (320–400 nm).
Step 4: Comparative Analysis Analyze both samples via LC-MS/MS.
-
True Photolysis = (Degradation in Exposed Sample) - (Degradation in Dark Control).
-
If the exposed sample shows >0.5% of the -78.9 Da des-bromo impurity while the dark control shows none, the API is officially classified as photolabile.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
Validating target inhibition by N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide using Western blot
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Compound to Cellular Effect
In the realm of drug discovery, identifying a compound with promising activity is only the beginning. The critical next step is to rigorously validate that the compound engages its intended molecular target within the complex environment of a living cell. This guide provides an in-depth, experience-driven framework for validating target inhibition, using the Western blot as the primary readout.
While public information on the specific target of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is not available, its quinoline core is a well-established scaffold in numerous kinase inhibitors.[1][2][3] To provide a tangible and scientifically robust example, this guide will treat this compound as a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. We will use the well-characterized dual EGFR/HER2 inhibitor, Lapatinib, as a reference to model the principles and practices of target validation.[4][5][6] This approach allows us to delve into the practical specifics of experimental design, execution, and data interpretation.
The Scientific Imperative: Why Target Validation Matters
Confirming that a compound inhibits its intended target (on-target activity) and does not significantly affect other proteins (off-target activity) is fundamental for several reasons:
-
Mechanism of Action (MoA): It directly confirms the scientific hypothesis underpinning the drug's development.[7]
-
Structure-Activity Relationship (SAR): It provides crucial feedback for medicinal chemists to optimize compound potency and selectivity.
-
Translational Confidence: It builds the foundation for predicting in vivo efficacy and potential toxicities.
-
Biomarker Development: Identifying direct target engagement can lead to the development of pharmacodynamic biomarkers for clinical trials.
Core Principle: Measuring a Change in Phosphorylation
Many signaling pathways, particularly those driven by kinases like EGFR and HER2, are activated by a process called phosphorylation. Kinases transfer phosphate groups from ATP to specific amino acid residues (tyrosine, serine, or threonine) on their substrate proteins.[8] This phosphorylation event acts as a molecular switch, turning the protein "on" and initiating downstream signaling cascades that control cell proliferation, survival, and migration.[9][10]
A successful kinase inhibitor will block this phosphorylation. Therefore, the most direct way to measure target inhibition in a cell is to quantify the decrease in the phosphorylated form of the target protein. Western blotting is a cornerstone technique for this purpose, allowing for the sensitive detection of both the phosphorylated (active) and total (total amount, active + inactive) forms of a protein.[11]
The EGFR/HER2 Signaling Pathway: A Case Study
EGFR (also known as HER1 or ErbB1) and HER2 (ErbB2) are members of the ErbB family of receptor tyrosine kinases.[12] Upon binding to ligands like Epidermal Growth Factor (EGF), these receptors dimerize (pair up), leading to the activation of their intracellular kinase domains and subsequent autophosphorylation on specific tyrosine residues.[13][14] This creates docking sites for other proteins, triggering major downstream pathways like the PI3K/AKT and RAS/MAPK cascades, which are critical drivers of cell growth and survival.[14][15] In many cancers, HER2 is overexpressed, leading to constitutive receptor dimerization and signaling, even in the absence of a ligand.[9][12]
Our hypothetical inhibitor, like Lapatinib, is designed to enter the cell and compete with ATP for the binding pocket within the EGFR and HER2 kinase domains.[4][5] This prevents autophosphorylation and effectively shuts down these pro-survival signals.
Caption: EGFR/HER2 signaling and point of inhibition.
Experimental Validation: A Step-by-Step Western Blot Protocol
This protocol outlines a self-validating system for assessing target inhibition. The key is the inclusion of proper controls to ensure that any observed effect is due to the specific action of the compound.
Cell Line Selection and Culture
The choice of cell line is critical. For our example, we need cells that express high levels of the target, HER2.
-
Recommended Cell Lines:
-
BT-474: Derived from a human ductal breast carcinoma, these cells overexpress HER2 and are also estrogen receptor-positive (ER+).[16][17]
-
SK-BR-3: From a metastatic breast cancer adenocarcinoma, these cells also have high HER2 amplification and are ER-negative.[18][19] Using both can provide insights into how hormone receptor status might influence inhibitor efficacy.[20]
-
-
Culture Conditions: Culture cells according to standard protocols until they reach 70-80% confluency. For experiments involving ligand stimulation, it is essential to serum-starve the cells (e.g., in media with 0.5% FBS) for 16-24 hours beforehand to reduce basal signaling activity.[13]
Experimental Design and Treatment
A robust experiment includes multiple controls to isolate the effect of the inhibitor.
-
Controls are Non-Negotiable:
-
Vehicle Control (e.g., DMSO): Shows the basal level of phosphorylation in the absence of the inhibitor.[11]
-
Ligand-Stimulated Control: (e.g., EGF or Heregulin) Demonstrates the maximum inducible phosphorylation, confirming the pathway is active.
-
Inhibitor + Ligand: The key experimental condition to show the compound can block ligand-induced phosphorylation.
-
Inhibitor Alone: Shows the effect of the compound on basal phosphorylation levels.
-
-
Treatment Protocol:
-
Pre-treat serum-starved cells with various concentrations of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF) for a short period (5-15 minutes) to induce maximal EGFR/HER2 phosphorylation.[11] Leave one set of vehicle-treated plates unstimulated as a negative control.
-
Lysate Preparation
The goal is to rapidly extract proteins while preserving their phosphorylation state.
-
Immediately after treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[21]
-
Aspirate PBS and add ice-cold RIPA lysis buffer. Crucially, this buffer must be supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the clear supernatant to a new tube. This is your protein lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the next step.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to track separation.
-
Run the gel until the dye front reaches the bottom. For large proteins like EGFR (~175 kDa), use a lower percentage acrylamide gel for better resolution.[11][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for large proteins to ensure efficient transfer.[11]
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22] For phospho-antibodies, BSA is generally preferred.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. You will need to probe separate blots or strip and re-probe the same blot for:
-
Phospho-Target: e.g., anti-phospho-EGFR (Tyr1068) or anti-phospho-HER2 (Tyr1248).
-
Total-Target: e.g., anti-total-EGFR or anti-total-HER2. This is essential to confirm the inhibitor is not causing degradation of the target protein.[11]
-
Phospho-Downstream Target: e.g., anti-phospho-AKT or anti-phospho-ERK to confirm pathway inhibition.
-
Loading Control: e.g., anti-GAPDH or anti-β-actin. This confirms equal protein loading across all lanes.[11]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11]
Caption: A typical Western blot experimental workflow.
Data Interpretation: What Does a Good Result Look Like?
A successful experiment will show a clear, dose-dependent decrease in the signal for the phosphorylated target protein in the inhibitor-treated lanes compared to the ligand-stimulated control. The total protein levels should remain relatively constant across all lanes, as should the loading control. By quantifying the band intensities (densitometry), you can calculate an IC50 value, which represents the concentration of inhibitor required to reduce the phosphorylation signal by 50%.
A Comparative Look: Alternative Methods for Target Validation
While Western blotting is a powerful tool for observing the functional consequences of target inhibition, other methods can provide complementary data, particularly on direct target engagement.
| Method | Principle | Information Provided | Pros | Cons |
| Western Blot | Immunodetection of changes in protein phosphorylation or downstream substrates. | Functional target inhibition, pathway modulation. | Widely accessible, provides functional data, no protein modification needed. | Indirect measure of engagement, lower throughput, semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[23][24] | Direct target engagement in intact cells or lysates.[25] | Label-free, works in native cellular environment, confirms physical binding.[26] | Can be low throughput (WB-based), requires specific antibodies, MS-based is complex. |
| In Vitro Kinase Assay | Measures the transfer of phosphate (often radioactive ³²P) from ATP to a substrate by a purified kinase.[8][27] | Direct enzymatic inhibition, provides kinetic data (Ki). | Highly quantitative, gold standard for enzymatic activity. | Lacks cellular context (no cell permeability, metabolism), requires purified protein. |
Conclusion: Building a Self-Validating Experimental Narrative
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3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ACS Publications. Available from: [Link]
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Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for Quinoline Carboxamide Derivatives
An In-depth Technical Guide
A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide delves into the crucial process of correlating in vitro and in vivo data, a cornerstone of preclinical development that informs critical decisions and de-risks the path to clinical trials.[1][2][3]
Due to the absence of publicly available data for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, this guide will utilize a well-characterized, structurally related analogue as an illustrative case study: 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide , a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[4][5] This compound serves as an excellent surrogate to explore the principles and methodologies involved in establishing an in vitro-in vivo correlation (IVIVC).
Part 1: The Foundation - Quantifying Target Engagement In Vitro
The initial evaluation of any potential drug candidate begins with in vitro assays. These experiments are designed to answer fundamental questions in a simplified, controlled environment: Does the compound interact with its intended biological target? How potently does it act? And how selective is it over other related targets?
For our case study, an ATM kinase inhibitor, a primary in vitro experiment is a biochemical kinase assay. The objective is to measure the concentration of the compound required to inhibit 50% of the ATM kinase activity (the IC50 value). This provides a quantitative measure of the compound's potency.
Experimental Protocol: In Vitro ATM Kinase Inhibition Assay
This protocol outlines a typical approach to determine the IC50 value of a test compound against its target kinase.
1. Reagents and Materials:
-
Recombinant human ATM kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase buffer solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
2. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted in a 1:3 ratio for a 10-point dose-response curve.
-
Assay Plate Setup: Add a small volume of the diluted compound to the wells of a microplate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Enzyme and Substrate Addition: Add the ATM kinase and its specific peptide substrate, prepared in kinase buffer, to each well.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The concentration of ATP is often set near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is achieved by adding a detection reagent that converts ADP to a luminescent or fluorescent signal.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Data Summary
The following table summarizes the in vitro profile for our example compound, highlighting its potency and selectivity.[4]
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity (vs. related kinases) |
| 72 | ATM | Biochemical | 1.2 | >1000-fold vs. PI3K, mTOR, DNA-PK |
This high potency and selectivity are desirable characteristics, suggesting the compound is a strong candidate for further investigation.
Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro IC50 of a kinase inhibitor.
Part 2: The Reality Check - Assessing Efficacy in a Living System
While potent in vitro activity is a prerequisite, it does not guarantee success in vivo. The compound must be able to reach its target in sufficient concentrations and for an adequate duration to exert a therapeutic effect. This is influenced by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In vivo studies, typically in animal models, are essential to evaluate both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
For an anti-cancer agent like an ATM inhibitor, a common in vivo model is a human tumor xenograft study in mice. In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a standard method for evaluating the anti-tumor efficacy of an orally administered compound.
1. Animals and Housing:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Animals are housed in a sterile environment with controlled light, temperature, and humidity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Step-by-Step Procedure:
-
Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., a colon cancer line sensitive to ATM inhibition) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. The test compound is formulated in an appropriate vehicle and administered orally (e.g., via gavage) at one or more dose levels, typically once or twice daily.
-
Monitoring: Animals are monitored daily for signs of toxicity (e.g., weight loss, changes in behavior). Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
In Vivo Data Summary
The following table presents representative efficacy data for our example compound in a colon cancer xenograft model.[4]
| Compound ID | Animal Model | Cell Line | Dose (mg/kg, oral) | Dosing Schedule | TGI (%) |
| 72 | Mouse | HCT-116 | 50 | Once Daily | 65% |
This result demonstrates that the compound, when administered orally, can significantly inhibit tumor growth in vivo, validating the therapeutic potential suggested by the in vitro data.
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Part 3: The Synthesis - Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome.[6][7] A potent compound in vitro that shows poor efficacy in vivo often points to suboptimal pharmacokinetic properties. Conversely, a strong correlation suggests that the in vitro assay is a good predictor of in-life performance.
For our example compound, the low nanomolar in vitro IC50 translates to significant tumor growth inhibition at a reasonable oral dose. This positive correlation is the result of not only high on-target potency but also favorable ADME properties, which allow the compound to be absorbed into the bloodstream and distribute to the tumor site at concentrations sufficient to inhibit ATM kinase.
Several factors can disrupt a simple IVIVC:
-
Poor Oral Bioavailability: The compound is not well absorbed from the gut.
-
Rapid Metabolism: The liver quickly breaks down the compound into inactive metabolites.
-
High Plasma Protein Binding: The compound is so tightly bound to proteins in the blood that very little is free to enter the tumor tissue.
-
Poor Tissue Penetration: The compound cannot effectively cross cell membranes to reach its intracellular target.
Logical Framework for IVIVC
Caption: Relationship between in vitro data, ADME, and in vivo outcome.
Conclusion
The correlation between in vitro and in vivo activity is a multifaceted issue that lies at the heart of translational science. As demonstrated with our case study of an ATM kinase inhibitor, a successful outcome depends on a harmonious interplay between high target potency, demonstrated in vitro, and favorable drug-like properties that enable effective target engagement in vivo. A thorough and early evaluation of this relationship is paramount for identifying drug candidates with a higher probability of success, thereby optimizing resources and accelerating the delivery of novel therapeutics to patients.
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A Comparative Guide to the Cytotoxicity of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide in Healthy vs. Cancer Cells
Abstract
The selective induction of cell death in malignant cells while sparing healthy tissue is a primary objective in the development of novel anticancer therapeutics.[1] This guide provides a comprehensive framework for benchmarking the cytotoxic effects of the novel compound, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, on cancerous versus non-cancerous cell lines. We will delve into the core principles of comparative cytotoxicity testing, provide detailed, field-proven protocols for key assays, and present a logical framework for data interpretation. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential and selectivity of this and similar candidate compounds.
Introduction: The Rationale for Selective Cytotoxicity
The cornerstone of effective chemotherapy lies in its ability to preferentially target and eliminate cancer cells.[1] This selectivity is often achieved by exploiting the physiological and metabolic differences between normal and malignant cells, such as the rapid proliferation rates characteristic of tumors.[1] However, many conventional chemotherapeutic agents lack absolute specificity, leading to off-target effects on healthy, rapidly dividing cells in tissues like the bone marrow and gastrointestinal tract.[1] Therefore, a critical step in the preclinical evaluation of any potential anticancer drug is the in vitro determination of its therapeutic window and selectivity.[1]
N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a novel synthetic compound belonging to the quinoline-4-carboxamide class. While the precise mechanism of action is still under investigation, related quinoline derivatives have been shown to induce apoptosis and disrupt lysosome function in cancer cells.[2] This guide will outline a systematic approach to quantify the cytotoxic and apoptotic effects of this compound, providing a clear comparison of its activity in both cancerous and healthy cell lines. A key metric in this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell viability by 50%.[1] An ideal anticancer agent will exhibit a significantly lower IC50 value for cancer cells compared to their healthy counterparts.[1]
Experimental Design: A Multi-Faceted Approach to Assessing Cytotoxicity
To obtain a comprehensive understanding of the cytotoxic profile of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, a multi-assay approach is recommended. This ensures that the observed effects are not an artifact of a single detection method and provides deeper insights into the mechanism of cell death.
Recommended Cell Lines
The selection of appropriate cell lines is paramount for a meaningful comparative analysis. It is advisable to use at least one cancerous cell line and one corresponding healthy cell line from the same tissue type to minimize variability. For this guide, we will use the following pairing:
-
Cancer Cell Line: MCF-7 (human breast adenocarcinoma) - A well-characterized and widely used cancer cell line.
-
Healthy Cell Line: MRC-5 (human lung fibroblast) - A normal, non-tumorigenic cell line often used as a control in cytotoxicity studies.[3]
Other suitable pairs could include HeLa (cervical cancer) and HaCaT (immortalized keratinocytes)[4] or HepG2 (hepatocellular carcinoma) and primary hepatocytes.[5]
Key Cytotoxicity Assays
We will focus on three robust and widely accepted assays to measure different aspects of cell viability and death:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of membrane integrity loss.[8][9]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between healthy, apoptotic, and necrotic cells via flow cytometry.[10][11]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The following protocols provide a general framework. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[13]
-
Compound Treatment: Add varying concentrations of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15][16]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a dye.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[14][16]
-
Stop Solution: Add 50 µL of stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[10][11] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10][17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[10][11]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[10][17]
Data Analysis and Interpretation
IC50 Determination
From the MTT and LDH assay data, plot the percentage of cell viability against the log concentration of the compound. Use a non-linear regression analysis to determine the IC50 value for each cell line at each time point.
Apoptosis Quantification
The flow cytometry data will be presented as a quadrant plot. The percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic) should be quantified.
Comparative Analysis
The primary goal is to compare the cytotoxic effects on the cancerous (MCF-7) versus the healthy (MRC-5) cell line.
Hypothetical Data Summary:
| Assay | Parameter | MCF-7 (Cancer) | MRC-5 (Healthy) | Selectivity Index (SI) |
| MTT (48h) | IC50 (µM) | 5.2 | 45.8 | 8.8 |
| LDH (48h) | IC50 (µM) | 7.8 | 52.3 | 6.7 |
| Annexin V/PI (48h) | % Apoptotic Cells (at 10 µM) | 65% | 15% | - |
Selectivity Index (SI) = IC50 (Healthy Cells) / IC50 (Cancer Cells)
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Mechanistic Insights: Potential Signaling Pathways
While a detailed mechanistic study is beyond the scope of this guide, the results from the apoptosis assay can provide initial clues. Quinoline derivatives have been implicated in the intrinsic (mitochondrial) apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway potentially induced by the compound.
Conclusion
This guide provides a robust framework for the systematic evaluation of the cytotoxic and selective properties of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide. By employing a multi-assay approach and carefully selected cell lines, researchers can generate reliable and comprehensive data to inform the potential of this compound as a novel anticancer therapeutic. The ultimate goal is to identify compounds with a high therapeutic index, maximizing efficacy against cancer cells while minimizing harm to healthy tissues.
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
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Casey, A., Herzog, E., Davoren, M., Lyng, F. M., Byrne, H. J., & Chambers, G. (2012). Comparative in vitro cytotoxicity study of silver nanoparticle on two mammalian cell lines. Toxicology in Vitro, 26(2), 263–271. Retrieved from [Link]
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Li, Y., Zhou, Y., Wang, L., Liu, X., & Liu, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(21), 19379–19386. Retrieved from [Link]
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Reproducibility of minimum inhibitory concentration (MIC) assays for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Reproducibility of MIC Assays for N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide: A Methodological Comparison Guide
Executive Summary & Mechanistic Context
The compound N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide represents a highly promising class of synthetic anti-infectives. Structurally, it merges a lipophilic quinoline core—known for excellent bacterial membrane penetration—with a pyridine-4-carboxamide moiety. In mycobacterial models, pyridine carboxamides frequently act as prodrugs that require intracellular enzymatic activation (such as by the KatG catalase-peroxidase) to exert their inhibitory effects[1].
However, evaluating the Minimum Inhibitory Concentration (MIC) of this specific derivative presents a significant analytical challenge. The addition of the 6-bromo and 2-methyl groups to the quinoline ring drastically increases the molecule's hydrophobicity (LogP). When introduced into standard aqueous microbiological media, the compound is highly prone to micro-precipitation[2]. As a Senior Application Scientist, I frequently observe that failing to account for this physical chemistry leads to artifactual data, false-positive growth signals, and severe irreproducibility across laboratories.
This guide objectively compares MIC methodologies and establishes a self-validating protocol designed specifically for hydrophobic quinoline-carboxamide derivatives.
Comparative Analysis of MIC Methodologies
Standardizing an MIC assay requires selecting a detection method that is immune to the physical limitations of the test compound. Below is a quantitative and qualitative comparison of the three primary methodologies used for quinoline derivatives.
Table 1: Performance Comparison of MIC Assays for Lipophilic Quinolines
| Assay Methodology | Detection Mechanism | Susceptibility to Precipitation Artifacts | Reproducibility (CV%) | Turnaround Time (M. tb) | Cost / Throughput |
| Broth Microdilution (BMD) | Optical Density (OD600) | High. Precipitates scatter light, mimicking bacterial growth and artificially inflating MICs. | > 25% | 7–14 days | Low / High |
| Agar Proportion Method (APM) | Colony Forming Units (CFU) | Moderate. Compound can crash out of the agar matrix during cooling. | 10–15% | 21–28 days | High / Low |
| Resazurin Microtiter Assay (REMA) | Metabolic Redox Shift (Colorimetric/Fluorometric) | Low. Readout depends strictly on enzymatic viability, ignoring optical interference. | < 5% | 7–8 days | Low / High |
The Causality of Methodology Selection: For N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, the Resazurin Microtiter Assay (REMA) is the objectively superior choice. Standard BMD relies on light scattering (OD600). Because this compound forms micro-precipitates in aqueous media, the spectrophotometer reads the precipitated drug as bacterial mass, leading to falsely elevated MIC values[2]. REMA bypasses this by utilizing resazurin, a blue redox dye. Metabolically active cells reduce resazurin to resorufin (pink). Because this color shift requires active NADH-dependent reductases, it is completely immune to the optical artifacts caused by suspended compound particles[3].
The Self-Validating REMA Protocol
To ensure absolute trustworthiness, an assay cannot merely be a sequence of steps; it must be a self-validating system. The following protocol explains the causality behind each critical parameter when testing N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.
Phase 1: Matrix Conditioning & Solubilization
-
Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mg/mL. Causality: Water or methanol will induce immediate aggregation of the bromo-quinoline core.
-
Media Supplementation: Prepare the test broth (e.g., Middlebrook 7H9) supplemented with 0.05% Tween-80 . Causality: Tween-80 is a non-ionic surfactant. It prevents the highly hydrophobic compound from aggregating at the air-liquid meniscus of the microtiter well, ensuring the bacteria are exposed to the true calculated concentration[2].
-
Serial Dilution: Perform 2-fold serial dilutions in the conditioned media. Ensure the final DMSO concentration in all wells never exceeds 1%.
Phase 2: Standardized Inoculation & Internal Controls
-
Inoculum Preparation: Standardize the bacterial suspension to an OD600 of 0.05. Causality: Over-inoculation is a primary cause of REMA failure. An excess of bacteria will rapidly deplete the resazurin dye before the compound has time to engage its intracellular targets (like KatG or DNA gyrase), yielding a false-positive pink well[4].
-
Self-Validation Matrix: Every plate must contain the following internal controls:
-
Sterility Control (Media only): Proves the pink shift is not from contaminated broth.
-
Solvent Control (Inoculum + 1% DMSO): Proves the vehicle is not inhibiting growth.
-
Reference Control (e.g., Ofloxacin): Validates the baseline susceptibility of the test strain[3].
-
Phase 3: Incubation & Delayed Indicator Addition
-
Primary Incubation: Incubate the plates at 37°C for the required duration (e.g., 7 days for M. tuberculosis or 24h for rapid growers).
-
Delayed Indicator Addition: Add 30 µL of 0.01% resazurin solution only after the primary incubation is complete. Incubate for an additional 24–48 hours. Causality: A common error is adding resazurin on Day 0. Prolonged co-incubation of the dye with the synthetic quinoline can lead to spontaneous chemical reduction or dye degradation. Delayed addition ensures the colorimetric shift strictly reflects terminal bacterial viability[5].
Workflow Visualization
Fig 1: Self-validating REMA workflow for lipophilic quinoline-carboxamide derivatives.
Troubleshooting & Data Integrity Matrix
Even with a standardized protocol, edge cases can compromise data integrity. Use this matrix to troubleshoot anomalous readouts:
-
Anomaly: "Edge Effect" (Outer wells show false-positive growth).
-
Mechanism: Evaporation in the perimeter wells of the 96-well plate increases the local concentration of salts, stressing the bacteria and causing erratic metabolic readouts.
-
Correction: Do not use the outer perimeter (Rows A and H, Columns 1 and 12) for testing. Fill these wells with 200 µL of sterile distilled water to create a localized humidity chamber.
-
-
Anomaly: Purple Wells (Incomplete color transition).
-
Mechanism: A purple well indicates a borderline MIC where the compound is exerting bacteriostatic (growth-pausing) rather than bactericidal (killing) effects, leaving a small population of metabolically sluggish cells.
-
Correction: Extend the resazurin incubation phase by an additional 24 hours to allow the remaining viable cells to fully reduce the dye to pink, ensuring the true MIC is not underestimated.
-
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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including as antimalarial and anticancer agents.[1][2] The specific analog class, N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, represents a targeted chemical space for inhibitor design. However, the journey from a potent hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. A molecule's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and persistence in the body, which in turn dictates its efficacy and safety.
This guide provides a comprehensive framework for conducting a comparative pharmacokinetic profiling study of novel N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide analogs. We will delve into the causality behind experimental choices, provide detailed protocols for essential assays, and discuss the interpretation of the resulting data to guide lead optimization.
The Imperative of Early PK Profiling
In early drug discovery, it is not uncommon to identify compounds with high in vitro potency but poor in vivo performance.[1] This discrepancy often arises from unfavorable pharmacokinetic properties. Analogs may be rapidly metabolized by liver enzymes, chemically unstable in plasma, or poorly absorbed into the systemic circulation.[3][4] Therefore, conducting a suite of standardized in vitro and in vivo PK studies early in the discovery process is a self-validating system; it ensures that resources are focused on compounds that have a genuine potential to become effective drugs. This parallel assessment of potency and pharmacokinetics is the bedrock of modern lead optimization.
Comparative In Vivo Pharmacokinetic Data: An Illustrative Analysis
To understand the goal of a comparative PK study, consider the following illustrative data for a series of quinoline-4-carboxamide derivatives investigated as potential antimalarial agents.[5] While not the exact analogs of this guide's topic, they demonstrate the type of data generated and the structure-pharmacokinetic relationships that can be elucidated.
Table 1: Illustrative In Vivo Pharmacokinetic Parameters of Quinoline-4-Carboxamide Analogs in Mice. [5]
| Compound ID | Structural Modification | Oral Bioavailability (F%) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |
| Analog A | Benzyl morpholine at R³ | 74 | 14 | 2.0 | 2.1 |
| Analog B | Aminopropyl morpholine at R³ | 15 | 16 | 3.3 | 2.8 |
| Analog C | Aminobutyl morpholine at R³ | Poor | 10 | 4.3 | 5.6 |
| Analog D | Modified morpholine at R³ | 23 | - | - | - |
Data sourced from in vivo studies in mice.[1][5]
Interpreting the Parameters:
-
Oral Bioavailability (F%) : This represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. A high F% is desirable for orally administered drugs. The poor bioavailability of Analog B was attributed to poor permeability, not high first-pass metabolism.[1]
-
Clearance (Cl) : This is a measure of the body's efficiency in eliminating the drug. Lower clearance generally leads to a longer half-life and higher exposure.
-
Volume of Distribution (Vdss) : This theoretical volume indicates the extent of a drug's distribution in body tissues versus plasma. A larger Vdss suggests more extensive tissue distribution.
-
Half-life (t½) : This is the time required for the drug concentration in the body to decrease by half. It is a critical parameter for determining dosing intervals.
From this illustrative data, one can infer that small changes to the morpholine substituent dramatically impact oral bioavailability, highlighting the importance of such comparative studies in identifying analogs with favorable in vivo properties.
Core Experimental Protocols for PK Profiling
The following sections provide detailed methodologies for the key experiments required to build a comparative pharmacokinetic profile. The overall workflow is designed to efficiently screen and characterize analogs.
Caption: High-level workflow for pharmacokinetic profiling.
In Vitro Plasma Stability Assay
Causality: Before a drug can reach its target, it must survive transit in the bloodstream. Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.[3] This assay is a critical first screen to identify analogs with labile chemical motifs (e.g., esters, certain amides) that would likely have very short half-lives in vivo.[6]
Protocol:
-
Preparation : Prepare a 10 mM stock solution of each analog in DMSO. Human (or other species) plasma is thawed at 37°C.[7]
-
Incubation : In a 96-well plate, add plasma. Then, add the test compound to a final concentration of 1 µM (the final DMSO concentration should be low, e.g., <0.25%, to avoid protein precipitation).[3]
-
Time Points : The plate is incubated at 37°C with gentle agitation. Aliquots are removed at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).[7]
-
Reaction Quenching : The reaction in each aliquot is immediately stopped by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine, tolbutamide).[7] This step precipitates plasma proteins and halts enzymatic activity.
-
Sample Processing : The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis : The supernatant is transferred to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.[7]
-
Data Analysis : The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of this line is used to calculate the half-life (t½ = -ln(2) / slope).[7]
In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) enzyme system, located in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of a vast number of drugs.[4] Liver microsomes are vesicles of the endoplasmic reticulum and provide a robust in vitro system to assess a compound's susceptibility to Phase I metabolism.[8] A high turnover rate in this assay often predicts high hepatic clearance in vivo, leading to low bioavailability and short half-life.[9]
Protocol:
-
Preparation : Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) and phosphate buffer (pH 7.4).[5] The test compound is added to a final concentration of typically 1 µM.
-
Pre-incubation : The mixture is pre-incubated at 37°C for approximately 5-10 minutes to equilibrate the temperature.
-
Initiation : The metabolic reaction is initiated by adding an NADPH regenerating system (cofactor for CYP450 enzymes). A parallel control incubation is run without NADPH to assess any non-enzymatic degradation.[5][8]
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[5]
-
Reaction Quenching : The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.[5]
-
Sample Processing & Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the parent compound.[4]
-
Data Analysis : The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[4]
Caption: Workflow for the liver microsomal stability assay.
In Vivo Pharmacokinetic Study in Rodents
Causality: While in vitro assays are predictive, in vivo studies are essential to understand the complete picture of a drug's ADME profile in a complex biological system.[10] These studies integrate absorption, distribution, metabolism, and excretion simultaneously and are required before any human trials. Rodent models (typically mice or rats) are used in early discovery due to their physiological similarities to humans, cost-effectiveness, and established protocols.[10][11]
Protocol:
-
Animal Model : Male BALB/c mice or Sprague-Dawley rats (6-8 weeks old) are commonly used.[5] Animals are housed in a controlled environment.
-
Compound Formulation and Administration :
-
Intravenous (IV) Administration : The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/PEG mixture) and administered via the tail vein. This route ensures 100% bioavailability and is used as a reference to determine absolute oral bioavailability.
-
Oral (PO) Administration : The compound is formulated as a solution or suspension (e.g., in 0.5% hydroxypropyl methylcellulose) and administered by oral gavage.[5]
-
-
Blood Sampling : Blood samples (50-100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5] Samples are collected into tubes containing an anticoagulant like EDTA.
-
Plasma Separation : Plasma is separated from blood cells by centrifugation and stored at -80°C until analysis.[5]
-
Bioanalysis : The concentration of the drug in plasma samples is determined using a validated LC-MS/MS method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[12][13]
-
Pharmacokinetic Analysis : Plasma concentration-time data is used to calculate key PK parameters (AUC, Cl, Vdss, t½, F%) using non-compartmental analysis software.
Conclusion: Synthesizing Data for Lead Advancement
The comparative pharmacokinetic profiling of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide analogs is a multi-faceted process that is essential for successful drug development. By systematically evaluating plasma stability, metabolic stability, and in vivo pharmacokinetics, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven approach allows for the rational design of new analogs, where structural modifications are made to improve not only potency but also the pharmacokinetic profile.[14][15] The ultimate goal is to identify a lead candidate with a balanced profile of high potency and favorable pharmacokinetics, maximizing the probability of success in subsequent preclinical and clinical development.
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- He, W., et al. Animal infection models in the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of antimicrobial therapy. Bioorganic & Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961631023X]
- Resolian. Small Molecule LC-MS/MS. [URL: https://resolian.com/small-molecule-lc-ms-ms/]
- Dong, M. W., & O'Connell, K. M. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [URL: https://www.chromatographyonline.com/view/bioanalysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-1-overview]
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- Jaki, T., & Fisch, R. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. [URL: https://academic.oup.com/jac/article/78/5/1005/7123964]
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- Varghese, R., et al. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [URL: https://www.mdpi.com/1422-0067/22/8/3953]
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N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Executive Summary & Chemical Profiling
As a drug development professional or laboratory scientist, handling complex heterocyclic kinase inhibitors and intermediates requires rigorous safety protocols. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a halogenated, nitrogen-dense compound. Because it contains both a quinoline and a pyridine ring linked by a carboxamide, it presents specific environmental and toxicological challenges.
The presence of the bromine atom classifies this compound as a halogenated organic , dictating strict segregation from standard organic waste to prevent the formation of toxic dioxins during low-temperature incineration. Furthermore, related pyridine-4-carboxamide derivatives are known to cause acute oral toxicity, skin corrosion, and serious eye irritation[1].
Table 1: Chemical Hazard Profiling & Quantitative Data
| Property / Hazard | Description / Value | Operational Implication |
| Chemical Class | Halogenated Heterocyclic Amide | Must be segregated into halogenated waste streams to prevent dioxin formation. |
| Physical State | Solid (Crystalline/Powder) | High risk of aerosolization; handle exclusively in a fume hood[1]. |
| Solubility | Soluble in DMSO, DMF, AcOH | Liquid waste must be compatible with aggressive organic solvents[2]. |
| Acute Toxicity | Category 4 (Oral) | Do not ingest; wash hands thoroughly after handling[1]. |
| Environmental | Harmful to aquatic life | Discharge into drains or the environment must be strictly avoided[3]. |
Operational Safety & Handling Causality
To build a self-validating safety culture, researchers must understand why certain precautions are taken, rather than just following a checklist.
-
Engineering Controls: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles, and a lab coat.
-
Causality: The compound causes skin and serious eye irritation upon contact[1].
-
-
Chemical Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Causality: The carboxamide linkage can undergo base-catalyzed hydrolysis under extreme pH conditions, potentially releasing volatile and toxic pyridine derivatives[4].
-
Experimental Workflow & Disposal Logic
Workflow for the segregation and disposal of halogenated heterocyclic amides.
Step-by-Step Methodologies
Protocol A: Immediate Spill Containment & Cleanup
A spill of a brominated heterocyclic compound requires immediate containment to prevent environmental contamination and inhalation exposure.
-
Evacuate & Ventilate: Immediately evacuate personnel to safe areas and maximize room ventilation. Keep people away from and upwind of the spill[5].
-
Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and impermeable gloves[1][3].
-
Source Containment (Self-Validating Step): Visually inspect the spill perimeter. If liquid, surround the spill with an inert, liquid-binding material (e.g., diatomaceous earth, sand, or universal binders)[3].
-
Validation: Ensure the binder is non-combustible; do not use sawdust if strong oxidizers are present in the vicinity.
-
-
Collection: Use spark-proof tools to sweep up and shovel the material to avoid creating static discharges or dust aerosols[1][5].
-
Staging: Place the collected material into a tightly closed, chemically compatible container (e.g., HDPE bucket)[4][5]. Label immediately as "Hazardous Spill Cleanup: Contains Halogenated Organics."
Protocol B: Routine Laboratory Disposal Procedures
Proper disposal ensures regulatory compliance and prevents ecological damage. Never flush this compound down the sink, as it is harmful to aquatic life with long-lasting effects[3].
-
Waste Segregation:
-
Solid Waste: Place excess powder, contaminated pipette tips, and weighing paper into a designated "Halogenated Solid Waste" bin.
-
Liquid Waste: If the compound was dissolved in a solvent (e.g., DMSO or Acetic Acid for synthesis[2]), transfer it to a "Halogenated Organic Liquid Waste" carboy.
-
-
Compatibility Verification (Self-Validating Step): Before adding liquid waste to a communal carboy, verify the pH of your solution.
-
Validation: Mixing highly acidic solutions (like AcOH) with incompatible waste can cause exothermic reactions or gas evolution. Ensure the carboy is vented or loosely capped until the reaction potential is zero.
-
-
Labeling: Affix a hazardous waste tag detailing the exact chemical name, the halogen identifier ("Contains Bromine"), and the primary hazard ("Toxic/Irritant").
-
Final Disposal: Contact a licensed professional waste disposal service[1]. The material must be subjected to high-temperature incineration equipped with flue gas scrubbers to safely neutralize the hydrobromic acid (HBr) gas produced during combustion.
Table 2: Waste Segregation Matrix
| Waste Stream | Acceptable Receptacle | Labeling Requirements | Critical Incompatibilities |
| Solid Powder | HDPE wide-mouth jar | "Halogenated Solid Waste - Toxic" | Strong oxidizers, strong bases[4] |
| Liquid (DMSO/DMF) | PTFE-lined glass or HDPE carboy | "Halogenated Solvent Waste" | Aqueous acids, reactive metals |
| Contaminated PPE | Heavy-duty biohazard/chem bag | "Debris Contaminated w/ Halogens" | General municipal trash |
Regulatory & Environmental Grounding
Handling this compound falls under strict environmental regulations due to its persistence and potential toxicity. According to standard safety data sheets for related pyridine-4-carboxamides, the material must not enter drains, as discharge into the environment must be avoided[3]. By adhering to these protocols, laboratories not only protect their personnel but also ensure compliance with EPA/RCRA (or equivalent international) guidelines for halogenated waste management.
References
- Aaron Chemicals LLC. "Safety Data Sheet - N-[3-(Aminomethyl)phenyl]pyridine-4-carboxamide." aaronchem.com.
- Cole-Parmer. "Material Safety Data Sheet - Isonicotinamide, 99%." coleparmer.com.
- Echemi. "2-chloro-N-(3-chlorophenyl)
- Jubilant Ingrevia.
- ACS Publications. "AcOH-Catalyzed Rearrangements of Benzo[e][1,4]diazepin-2(and 3)-ones: Easy Access to 1,4-Dihydroquinazolines and Their Condensed Analogues." acs.org.
Sources
Personal protective equipment for handling N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Comprehensive Safety & Handling Guide: N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Executive Summary & Chemical Profile
As a Senior Application Scientist, I approach novel halogenated heterocyclic amides with the assumption of high pharmacological potency. N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a structurally complex research molecule featuring a brominated quinoline core linked via an amide bond to a pyridine ring. This specific molecular scaffold is highly characteristic of advanced kinase inhibitors and targeted chemotherapeutics used in early-stage drug discovery.
Because comprehensive toxicological data (such as a standardized SDS) is often unavailable for novel research compounds, this molecule must be handled under Occupational Exposure Band (OEB) 3 or 4 guidelines, treating it as a potent active pharmaceutical ingredient (API)[1]. The primary operational risks include:
-
High Lipophilicity: The bromo-quinoline moiety facilitates rapid dermal absorption and potential crossing of the blood-brain barrier.
-
Cytotoxicity/Genotoxicity: Planar heterocyclic systems can intercalate DNA, posing mutagenic risks upon systemic exposure.
-
Aerosolization: Fine, dry powders of synthesized APIs carry a severe inhalation risk due to static charge accumulation during transfer.
Risk Assessment & Causality-Driven PPE Selection
Laboratory safety requires understanding the molecular behavior of a compound to create physical barriers that interrupt specific exposure pathways. The following Personal Protective Equipment (PPE) matrix is designed based on the physicochemical properties of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide.
Table 1: Comprehensive PPE Matrix and Mechanistic Rationale
| Handling Scenario | Required PPE | Causality & Scientific Rationale |
| Weighing Dry Powder | N95/N100 Respirator or PAPR, Double Nitrile Gloves, Disposable Tyvek Sleeves, Wrap-around Goggles. | Inhalation & Dermal Risk: Halogenated powders are highly susceptible to static cling and aerosolization. Double gloving prevents permeation if the outer glove is breached by micro-abrasions. |
| Solution Preparation | Standard Nitrile Gloves (changed every 30 mins), Lab Coat, Safety Glasses. | Carrier Solvent Risk: Solvents like DMSO rapidly transport dissolved solutes across the dermal barrier. If a DMSO solution contacts the skin, the highly lipophilic bromo-quinoline will be delivered systemically. |
| Spill Cleanup | Heavy-duty Nitrile (8 mil+), N95 Respirator, Tyvek Suit/Apron, Face Shield. | Acute Exposure Risk: High concentration exposure during cleanup requires maximum barrier protection to prevent acute toxicity and mucous membrane exposure. |
Detailed Operational Workflows
Trustworthiness through Self-Validating Protocols: Every step below is designed to validate the previous one, ensuring containment is never broken. These procedures align with the National Research Council's Prudent Practices in the Laboratory[2].
Workflow 1: Safe Weighing and Dispensing (High Risk)
-
Preparation: Ensure the Ventilated Balance Enclosure (VBE) or isolator is operating at a face velocity of 60-100 feet per minute. Verify calibration before introducing the compound.
-
Anti-Static Mitigation: Halogenated aromatic powders generate significant static electricity. Use a polonium anti-static device (Zerostat gun) on the weighing spatula and the receiving vial. Causality: This neutralizes the charge, preventing the powder from repelling off the spatula and aerosolizing into your breathing zone.
-
Dispensing: Transfer the required mass of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide into a pre-tared glass vial.
-
Containment Sealing (Critical): Cap and hermetically seal the receiving vial inside the VBE. Never remove an unsealed container of potent powder from the primary containment zone.
-
Decontamination: Wipe down the balance and VBE surfaces with a solvent that dissolves the compound (e.g., 70% Isopropanol or Ethanol), followed by a water wipe to remove solvent residue.
Figure 1: Step-by-step workflow for the safe weighing and dispensing of potent dry powders.
Workflow 2: Solution Preparation and Handling
When dissolving this compound for cellular assays or in vivo dosing, DMSO or DMF are typically used.
-
Inject the carrier solvent directly through the septum of the sealed vial using a syringe. This closed-system transfer prevents aerosol exposure.
-
Vortex the sealed vial until the compound is fully dissolved.
-
If your outer glove comes into contact with the DMSO solution, remove it immediately, wash your hands, and don a new pair. DMSO acts as a molecular trojan horse, carrying the toxic payload directly through the skin.
Workflow 3: Spill Response Protocol
According to the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must have a defined Chemical Hygiene Plan for accidental releases[3][4].
-
Assess: Determine if the spill is contained within a fume hood or if it has breached the general laboratory space.
-
Powder Spills (Outside Hood): Do NOT sweep. Sweeping aerosolizes the potent API. Gently cover the powder with absorbent pads wetted with a solvent (e.g., ethanol) to dissolve and trap the compound, or use a HEPA-filtered vacuum dedicated to hazardous APIs.
-
Liquid Spills: Absorb with inert materials (vermiculite or specialized chemical spill pads).
-
Sanitize: Wash the area with a detergent solution, followed by a solvent wipe to ensure all lipophilic residue is removed.
Figure 2: Escalation and response decision tree for API spills.
Waste Management & Disposal Plan
Because of the halogenated nature of the quinoline ring, this compound must be strictly segregated from general organic waste to prevent the formation of highly toxic byproducts (such as dioxins) during incineration[2].
-
Solid Waste: All contaminated consumables (weigh boats, spatulas, Tyvek sleeves, gloves) must be placed in a heavy-duty, puncture-resistant bag, double-sealed, and labeled as "Toxic Solid Waste - Halogenated Heterocycle."
-
Liquid Waste: Solutions containing the compound must be disposed of in a dedicated "Halogenated Organic Waste" carboy. Never mix with non-halogenated waste or acidic waste streams, as the amide bond may hydrolyze under extreme pH, altering the chemical hazard profile.
-
Sharps: Any needles used for closed-system solvent transfer must be disposed of in an FDA-cleared sharps container immediately after use, without recapping.
References
-
Title: Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities Source: ntnu.no URL: 1
-
Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL: 3
-
Title: Laboratories - Overview | Occupational Safety and Health Administration Source: osha.gov URL: 4
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: nationalacademies.org URL: 2
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
